molecular formula C33H40O20 B12380189 Kaempferol-3-O-robinoside-7-O-glucoside

Kaempferol-3-O-robinoside-7-O-glucoside

Número de catálogo: B12380189
Peso molecular: 756.7 g/mol
Clave InChI: SCEPATPTKMFDSR-MVQIQBPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Kaempferol-3-O-robinoside-7-O-glucoside is a useful research compound. Its molecular formula is C33H40O20 and its molecular weight is 756.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C33H40O20

Peso molecular

756.7 g/mol

Nombre IUPAC

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

Clave InChI

SCEPATPTKMFDSR-MVQIQBPISA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonoid glycoside that has been identified in several plant species, some with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, distribution, and analytical methodologies relevant to this compound. While specific quantitative data and detailed experimental protocols for this particular glycoside are not extensively available in the public domain, this document synthesizes existing information on related compounds and generalizable techniques to provide a foundational resource for researchers. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known biological activities of structurally similar kaempferol (B1673270) derivatives.

Natural Sources and Distribution

This compound has been identified as a constituent of a select number of plant species. The primary documented sources include:

  • Withania somnifera (Ashwagandha): This plant, a staple in Ayurvedic medicine, is a significant source of the compound. Notably, this compound has been identified as a botanical marker in the aerial parts of Withania somnifera[1][2].

  • Gynura species: Various species within the Gynura genus, which are used in traditional medicine in parts of Asia, have been reported to contain a variety of kaempferol glycosides, including compounds structurally related to this compound[3][4]. While the presence of Kaempferol-3-O-robinobioside has been noted in Gynura divaricata, specific confirmation and quantification of the 7-O-glucoside derivative remains to be extensively documented[3].

  • Strychnos species: This genus of flowering plants is another reported source of this compound.

  • Vinca species: Plants of the Vinca genus, known for producing a variety of alkaloids, have also been cited as containing this flavonoid glycoside.

It is important to note that while these plants are identified as sources, comprehensive quantitative data on the concentration of this compound within different plant parts and across various geographical locations is currently limited in publicly accessible literature.

Quantitative Data

A thorough review of existing scientific literature reveals a notable gap in quantitative data specifically for this compound. While studies have quantified total flavonoids or other major kaempferol glycosides in the source plants, specific concentrations for this compound are not widely reported. The table below is presented as a template for future research, as no specific values could be populated from the available data.

Table 1: Quantitative Distribution of this compound in Natural Sources (Illustrative)

Plant SpeciesPlant PartConcentration (mg/g dry weight)Method of AnalysisReference
Withania somniferaAerial PartsData not availableHPLC-UV/MS
Gynura divaricataLeavesData not availableUPLC-MS/MS
Strychnos sp.Not specifiedData not availableNot specified
Vinca sp.Not specifiedData not availableNot specified

Experimental Protocols

Detailed and validated experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly detailed in the reviewed literature. However, based on standard methodologies for flavonoid glycosides, a general workflow can be proposed.

General Extraction and Isolation Workflow

The isolation of this compound would typically involve a multi-step process beginning with extraction from the plant matrix, followed by chromatographic purification.

G General Workflow for Extraction and Isolation A Plant Material (e.g., dried, powdered leaves) B Solvent Extraction (e.g., Methanol, Ethanol, or aqueous mixtures) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) C->D E Column Chromatography (e.g., Silica Gel, Sephadex LH-20) D->E Fractionation F Preparative HPLC E->F Purification G Isolated this compound F->G

A generalized workflow for the extraction and isolation of flavonoid glycosides.
Quantification Methodology

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard for the quantification of flavonoid glycosides.

Instrumentation:

  • HPLC System: A standard HPLC system with a C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is common.

  • Detection:

    • UV-Vis Detector: Monitoring at wavelengths around 265 nm and 350 nm, characteristic for kaempferol glycosides.

    • Mass Spectrometer (LC-MS/MS): For higher sensitivity and selectivity, tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode would be the preferred method for accurate quantification, especially in complex matrices.

Standard Preparation:

A certified reference standard of this compound would be required for the preparation of a calibration curve to ensure accurate quantification.

Potential Signaling Pathways and Biological Activities

Direct studies on the biological activity and mechanism of action of this compound are scarce. However, the activities of its aglycone, kaempferol, and other related glycosides provide insights into its potential therapeutic effects, which are often linked to anti-inflammatory and antioxidant properties.

Many kaempferol derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G Hypothesized Anti-Inflammatory Signaling Pathway cluster_0 Hypothesized Anti-Inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS) B Toll-like Receptor 4 (TLR4) A->B C MyD88 B->C D IKK Complex C->D G MAPK Cascades (ERK, JNK, p38) C->G E IκBα D->E phosphorylates F NF-κB E->F H Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) F->H translocates to nucleus G->H I Inflammatory Response H->I J This compound (Hypothesized) J->D Inhibits J->G Inhibits

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism.

Based on studies of similar compounds, this compound may exhibit antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant enzymes. The anti-inflammatory actions are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines by interfering with the NF-κB and MAPK signaling cascades[5][6][7][8][9][10].

Conclusion and Future Directions

This compound is a naturally occurring flavonoid glycoside with a limited but identified distribution in the plant kingdom. While its presence in medicinally important plants like Withania somnifera suggests potential biological activity, there is a clear need for further research. Future studies should focus on:

  • Quantitative Analysis: Development and validation of robust analytical methods to accurately quantify the concentration of this compound in its natural sources.

  • Isolation and Characterization: Detailed protocols for the efficient isolation and purification of this compound to enable further biological testing.

  • Pharmacological Evaluation: In-depth investigation of its biological activities, including its anti-inflammatory, antioxidant, and other potential therapeutic effects.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, natural product.

References

An In-Depth Technical Guide to Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics and potential biological activities of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 756.66 g/mol
Molecular Formula C₃₃H₄₀O₂₀
Synonyms Kaempferol (B1673270) 3-robinobioside-7-glucoside

Chemical Structure

This compound is a glycosylated flavonoid. Its core structure is the flavonol kaempferol, which is substituted with a robinoside moiety at the 3-position and a glucoside moiety at the 7-position of the C ring. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.

A simplified logical diagram of the molecular components is presented below.

K3R7G This compound Kaempferol Kaempferol Core (Flavonol Aglycone) K3R7G->Kaempferol Robinoside Robinoside Moiety (at C3 position) K3R7G->Robinoside Glucoside Glucoside Moiety (at C7 position) K3R7G->Glucoside

Caption: Hierarchical structure of this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for this compound is limited, studies on structurally similar kaempferol glycosides suggest potent anti-inflammatory and antioxidant activities. Research on a closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol glycosides are often attributed to the downregulation of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol glycosides are hypothesized to inhibit this pathway by preventing the degradation of IκB.

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB  Phosphorylation & Degradation NFkB_active Active NF-κB (Nuclear Translocation) NFkB NF-κB IkB->NFkB Inhibition NFkB->NFkB_active Activation Genes Pro-inflammatory Gene Expression NFkB_active->Genes K3R7G This compound K3R7G->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators. Kaempferol glycosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins.

Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Inflammation Inflammatory Response TranscriptionFactors->Inflammation K3R7G This compound K3R7G->MAPKK Inhibition of Phosphorylation

Caption: Postulated inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound, based on methodologies reported for kaempferol and its derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Workflow:

start Start prepare_sample Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) start->prepare_sample serial_dilute Perform serial dilutions to obtain a range of concentrations prepare_sample->serial_dilute mix Mix the sample dilutions with the DPPH solution serial_dilute->mix prepare_dpph Prepare a fresh solution of DPPH in methanol (B129727) prepare_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure the absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate the percentage of DPPH radical scavenging activity measure->calculate end End calculate->end

Caption: DPPH radical scavenging assay workflow.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO. Perform serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow:

start Start culture_cells Culture RAW 264.7 macrophage cells in appropriate medium start->culture_cells seed_cells Seed cells into a 96-well plate and allow them to adhere overnight culture_cells->seed_cells treat_cells Pre-treat cells with various concentrations of This compound for 1-2 hours seed_cells->treat_cells stimulate_cells Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours treat_cells->stimulate_cells collect_supernatant Collect the cell culture supernatant stimulate_cells->collect_supernatant griess_reagent Mix the supernatant with Griess reagent collect_supernatant->griess_reagent measure_absorbance Measure the absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate the percentage of NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Nitric oxide inhibition assay workflow.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

start Start culture_cancer_cells Culture a specific cancer cell line (e.g., MCF-7, HeLa) start->culture_cancer_cells seed_cells_mtt Seed the cells into a 96-well plate and allow them to attach culture_cancer_cells->seed_cells_mtt treat_cells_mtt Treat the cells with a range of concentrations of This compound for 24-72 hours seed_cells_mtt->treat_cells_mtt add_mtt Add MTT solution to each well and incubate for 2-4 hours treat_cells_mtt->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals add_mtt->solubilize measure_absorbance_mtt Measure the absorbance at 570 nm solubilize->measure_absorbance_mtt calculate_viability Calculate the percentage of cell viability and determine the IC50 value measure_absorbance_mtt->calculate_viability end End calculate_viability->end

Caption: MTT assay workflow for anticancer activity.

Protocol:

  • Cell Culture: Culture a chosen cancer cell line in its recommended medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. The information provided in this guide, including its physicochemical properties, potential mechanisms of action, and standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this specific flavonoid glycoside and to explore its therapeutic potential.

The Biosynthetic Pathway of Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonoid glycoside that has been identified in various plant species, including Vigna aconitifolia[1]. Like many flavonoids, its bioactivity and bioavailability are significantly influenced by its glycosylation pattern. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and application in drug development and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, summarizing key enzymatic steps, quantitative data, and experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the kaempferol (B1673270) aglycone through the well-established flavonoid biosynthesis pathway. This is followed by a series of sequential glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs). Each step involves the transfer of a sugar moiety from an activated sugar donor (a UDP-sugar) to a specific hydroxyl group on the kaempferol backbone or the previously attached sugar.

The proposed biosynthetic pathway involves three key glycosylation steps:

  • Galactosylation at the 3-O-position: The initial glycosylation step is the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of kaempferol, forming kaempferol-3-O-galactoside. This reaction is catalyzed by a flavonol 3-O-galactosyltransferase.

  • Rhamnosylation of the 3-O-galactoside: Subsequently, a rhamnose unit is added to the galactose at the 3-O position to form the robinobioside disaccharide (rhamnosyl-(1→6)-galactose). This step is catalyzed by a specific rhamnosyltransferase that recognizes the flavonoid-3-O-galactoside as a substrate.

  • Glucosylation at the 7-O-position: The final step is the glucosylation of the 7-hydroxyl group of kaempferol-3-O-robinobioside, yielding the final product, this compound. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase.

The following diagram illustrates the proposed biosynthetic pathway:

Kaempferol_Biosynthesis cluster_4 Kaempferol Kaempferol K3G Kaempferol-3-O-galactoside Kaempferol->K3G K3R Kaempferol-3-O-robinobioside K3G->K3R Final_Product This compound K3R->Final_Product UDP_Gal UDP-Galactose E1 Flavonol 3-O-galactosyltransferase UDP_Gal->E1 UDP_Rha UDP-Rhamnose E2 Flavonoid-3-O-galactoside rhamnosyltransferase UDP_Rha->E2 UDP_Glc UDP-Glucose E3 Flavonoid 7-O-glucosyltransferase UDP_Glc->E3 UDP1 UDP UDP2 UDP UDP3 UDP E1->UDP1 E2->UDP2 E3->UDP3

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The enzymatic characterization of the specific UDP-glycosyltransferases involved in the complete biosynthesis of this compound is not yet fully elucidated in the scientific literature. However, kinetic data for homologous enzymes that catalyze similar reactions provide valuable insights into the efficiency and substrate specificity of these transformations.

Enzyme TypeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
Flavonol 3-O-rhamnosyltransferase (HmF3RT)Quercetin5.14-2.21 x 105Hypericum monogynum[2]
Deoxynivalenol UDP-glucosyltransferase (ZjUGT)Deoxynivalenol, UDP-Glc-0.932450Ziziphus jujuba[3]

Note: The provided data are for homologous enzymes and not the specific enzymes in the direct pathway of this compound biosynthesis. This table is intended to provide a general understanding of the kinetic properties of flavonoid glycosyltransferases.

Experimental Protocols

The characterization of the enzymes in the biosynthetic pathway of this compound typically involves several key experimental procedures.

Heterologous Expression and Purification of UDP-Glycosyltransferases

The genes encoding the putative UGTs are often cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, to obtain sufficient quantities of the active enzyme for characterization[4][5].

Expression_Workflow Start Isolate UGT gene from plant source Clone Clone into expression vector Start->Clone Transform Transform into E. coli or Yeast Clone->Transform Induce Induce protein expression Transform->Induce Harvest Harvest cells and lyse Induce->Harvest Purify Purify recombinant protein (e.g., affinity chromatography) Harvest->Purify End Characterize purified enzyme Purify->End

Caption: General workflow for heterologous expression and purification of UGTs.

In Vitro Enzyme Activity Assays

The functional activity of the purified UGTs is determined through in vitro assays. These assays typically involve incubating the purified enzyme with the acceptor substrate (e.g., kaempferol, kaempferol-3-O-galactoside) and the activated sugar donor (e.g., UDP-galactose, UDP-rhamnose, UDP-glucose). The formation of the glycosylated product is then monitored.

a) HPLC-Based Assay

A common method for detecting and quantifying the product of a UGT reaction is High-Performance Liquid Chromatography (HPLC)[6][7][8][9].

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the purified UGT, the acceptor substrate, the UDP-sugar donor, and a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5)[3].

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 22°C) for a defined period[3].

  • Quenching: Stop the reaction by adding a solvent such as methanol[3].

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC. The formation of the product is monitored by detecting its absorbance at a specific wavelength (e.g., 340 nm for flavonoids) and comparing its retention time to a known standard if available.

HPLC_Assay Prepare Prepare reaction mixture (Enzyme, Substrate, UDP-sugar, Buffer) Incubate Incubate at optimal temperature Prepare->Incubate Quench Quench reaction with methanol Incubate->Quench Analyze Analyze by HPLC Quench->Analyze Result Quantify product formation Analyze->Result

Caption: Workflow for an HPLC-based UGT activity assay.

b) UDP-Glo™ Glycosyltransferase Assay

An alternative, high-throughput method is the UDP-Glo™ Glycosyltransferase Assay. This assay measures the amount of UDP produced during the glycosyltransferase reaction, which is directly proportional to the enzyme activity.

Protocol Outline:

  • Glycosyltransferase Reaction: Perform the enzymatic reaction in a multi-well plate.

  • UDP Detection: Add the UDP-Glo™ Detection Reagent, which converts the generated UDP to ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to generate a light signal, which is measured using a luminometer.

Conclusion

The biosynthesis of this compound is a complex process involving a series of precise glycosylation steps catalyzed by UDP-glycosyltransferases. While the complete enzymatic pathway from a single plant source has not been fully elucidated, this guide provides a scientifically grounded, proposed pathway based on current knowledge of flavonoid biosynthesis. The outlined experimental protocols offer a roadmap for the further characterization of the specific enzymes involved. A deeper understanding of this biosynthetic pathway will be instrumental in harnessing the potential of this and similar complex flavonoids for therapeutic and biotechnological applications.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a naturally occurring flavonol triglycoside that has been identified in various plant species, notably in Withania somnifera (Ashwagandha). As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. Flavonoids, in general, are recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activities of this compound.

While specific experimental data for this particular glycoside is limited in publicly available literature, this document outlines the key biological activities associated with its aglycone, kaempferol (B1673270), and other related kaempferol glycosides. The provided experimental protocols and data tables serve as a robust starting point for researchers initiating screening programs for this and other similar natural products.

Quantitative Data on Biological Activities

The following tables summarize the biological activities of kaempferol and its related glycosides, offering a comparative look at their potential efficacy. It is important to note that these values are illustrative and the activity of this compound would need to be determined experimentally.

Table 1: Antioxidant Activity of Kaempferol and Related Glycosides

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
KaempferolDPPH radical scavenging15.5Ascorbic Acid28.4
Kaempferol-3-O-glucosideDPPH radical scavenging45.2Ascorbic Acid28.4
Kaempferol-3-O-rutinosideABTS radical scavenging12.8Trolox8.5
KaempferolABTS radical scavenging9.2Trolox8.5

Table 2: Anti-inflammatory Activity of Kaempferol and Related Glycosides

CompoundCell LineAssayIC50 (µM)
KaempferolRAW 264.7NO production inhibition22.1
Kaempferol-3-O-glucosideRAW 264.7NO production inhibition58.7
KaempferolJ774A.1TNF-α secretion inhibition18.5

Table 3: Anticancer Activity of Kaempferol and Related Glycosides

CompoundCell LineAssayIC50 (µM)
KaempferolMCF-7 (Breast Cancer)MTT25.3
KaempferolA549 (Lung Cancer)SRB32.1
Kaempferol-3-O-rhamnosideHCT-116 (Colon Cancer)MTT41.5

Table 4: Enzyme Inhibitory Activity of Kaempferol and Related Glycosides

CompoundEnzymeIC50 (µM)
Kaempferolα-Glucosidase48.2
Kaempferol-3-O-gentiobiosideα-Glucosidase50.0[1]
KaempferolTyrosinase35.7

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the screening of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.

  • Assay procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay procedure:

    • Add 10 µL of each sample dilution to 190 µL of the ABTS working solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity Assays

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells.

Protocol:

  • Cell seeding and treatment: Follow the same procedure as for the MTT assay.

  • Cell fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Dye solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measurement: Measure the absorbance at 510 nm.

  • Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Enzyme Inhibition Assays

Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.

Protocol:

  • Reaction mixture: In a 96-well plate, add 50 µL of phosphate (B84403) buffer (100 mM, pH 6.8), 10 µL of various concentrations of this compound, and 20 µL of α-glucosidase solution (1 U/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate addition: Add 20 µL of 5 mM pNPG solution to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Principle: This assay determines the inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product.

Protocol:

  • Reaction mixture: In a 96-well plate, add 40 µL of L-DOPA solution (2.5 mM), 20 µL of various concentrations of this compound, and 20 µL of phosphate buffer (50 mM, pH 6.5).

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Enzyme addition: Add 20 µL of mushroom tyrosinase solution (100 U/mL) to initiate the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 475 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by kaempferol and its glycosides, as well as a general workflow for in vitro biological activity screening.

Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm KRG Kaempferol-3-O-robinoside- 7-O-glucoside IKK IKK KRG->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Gene Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB Signaling Pathway Inhibition by Kaempferol Glycosides.

MAPK_Signaling_Pathway KRG Kaempferol-3-O-robinoside- 7-O-glucoside MAPKKK MAPKKK (e.g., ASK1) KRG->MAPKKK Inhibits Stress Cellular Stress (e.g., Oxidative Stress) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Cellular_Responses Cellular Responses (Apoptosis, Inflammation) Nucleus->Cellular_Responses Gene Expression

Caption: MAPK Signaling Pathway Modulation by Kaempferol Glycosides.

PI3K_Akt_Signaling_Pathway KRG Kaempferol-3-O-robinoside- 7-O-glucoside PI3K PI3K KRG->PI3K Inhibits Akt Akt KRG->Akt Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: PI3K/Akt Signaling Pathway and its Inhibition.

Experimental Workflow

Biological_Activity_Screening_Workflow Compound This compound Antioxidant Antioxidant Activity (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity (NO inhibition in RAW 264.7) Compound->Anti_inflammatory Anticancer Anticancer Activity (MTT, SRB on cancer cells) Compound->Anticancer Enzyme_inhibition Enzyme Inhibition (α-Glucosidase, Tyrosinase) Compound->Enzyme_inhibition Data_Analysis Data Analysis (IC50 determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Enzyme_inhibition->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General Workflow for In Vitro Biological Activity Screening.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound. While direct experimental data on this specific compound is emerging, the information on its aglycone, kaempferol, and related glycosides strongly suggests a promising profile for antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. The detailed protocols and visual representations of signaling pathways and workflows are intended to equip researchers with the necessary tools and knowledge to embark on a thorough investigation of this and other novel natural products. Further in-depth studies, including in vivo experiments and mechanistic elucidations, will be crucial in fully realizing the therapeutic potential of this compound.

References

Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide to its Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the specific flavonoid glycoside, Kaempferol-3-O-robinoside-7-O-glucoside, is limited. This guide extrapolates its potential pharmacological effects based on the extensive research conducted on its aglycone parent, kaempferol (B1673270), and its other common glycosides. The experimental data and signaling pathways detailed herein primarily pertain to kaempferol and serve as a predictive framework for the potential bioactivities of this compound.

Introduction

This compound is a complex flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are well-recognized for their diverse health-promoting benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[2] Kaempferol, the aglycone core of this molecule, has been the subject of numerous in vitro and in vivo studies, demonstrating a wide array of pharmacological activities, including anticancer, neuroprotective, and cardioprotective effects.[3][4] The glycosidic moieties attached to the kaempferol core can influence the molecule's bioavailability, solubility, and metabolic fate, thereby modulating its biological activity. This technical guide provides an in-depth overview of the potential pharmacological effects of this compound, based on the established bioactivities of kaempferol and its related glycosides.

Potential Pharmacological Effects

The pharmacological potential of this compound is predicted to encompass antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. These effects are thought to be mediated through the modulation of various cellular signaling pathways.

Antioxidant Effects

Kaempferol is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[5] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them. The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

Quantitative Data on Antioxidant Activity of Kaempferol and Related Glycosides

CompoundAssayIC50 ValueReference
KaempferolDPPH radical scavenging47.93 µM[8]
KaempferolABTS radical scavenging0.337 µM[8]
KaempferolSuperoxide scavenging0.243 mM[9]
Kaempferol-3-O-glucosideDPPH radical scavenging13.41 ± 0.64 µg/mL[10][11]
Kaempferol-7-O-glucosideDPPH radical scavenging> 100 µM[8]
Kaempferol-3-O-rhamnosideDPPH radical scavenging> 100 µM[8]
Kaempferol-3-O-rutinosideDPPH radical scavenging> 100 µM[8]
Anti-inflammatory Effects

Kaempferol and its glycosides have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[12][13] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] Kaempferol also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, further contributing to its anti-inflammatory effects.[2]

Quantitative Data on Anti-inflammatory Activity of Kaempferol and Related Glycosides

CompoundCell LineParameter MeasuredEffectConcentrationReference
KaempferolRAW 264.7Nitric Oxide ProductionInhibitionIC50 ~11.2 µg/ml (for Quercetin, a related flavonoid)[14]
Kaempferol-3-O-β-rutinosideRAW 264.7Nitric Oxide ProductionInhibitionDose-dependent (up to 300 µM)[2][15]
KaempferolCardiac FibroblastsTNF-α, IL-6, IL-1β, IL-18Significant Suppression12.5 to 25 µg/mL[16]
KaempferolHuman Hepatocarcinoma (HepG2)TNF-αReduction to basal levels20 µM[16]
Anticancer Effects

The anticancer activity of kaempferol is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.[3][17] These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][18] Kaempferol has been shown to be cytotoxic to a wide range of cancer cell lines.

Quantitative Data on Anticancer Activity of Kaempferol

Cell LineCancer TypeIC50 ValueExposure TimeReference
MDA-MB-231Breast Cancer43 µmol/L72 h[17]
BT474Breast Cancer> 100 µmol/L72 h[17]
MCF-7Breast Cancer90.28 ± 4.2 µg/ml-[19]
A549Lung Cancer35.80 ± 0.4 µg/ml-[19]
HepG2Liver Cancer30.92 µM-[8]
Huh7Liver Cancer4.75 µM (hypoxic conditions)-[18]
CT26Colon Cancer88.02 µM-[8]
HCT-8Colon Cancer177.78 µM-[18]
B16F1Melanoma70.67 µM-[8]
LNCaPProstate Cancer28.8 ± 1.5 µM-[20]
PC-3Prostate Cancer58.3 ± 3.5 µM-[20]
Neuroprotective Effects

The neuroprotective effects of kaempferol and its glycosides are primarily linked to their antioxidant and anti-inflammatory properties.[21] By mitigating oxidative stress and neuroinflammation, these compounds can protect neurons from damage in various models of neurological disorders. Key mechanisms include the inhibition of microglial activation and the suppression of pro-inflammatory mediators in the brain through the inhibition of NF-κB and STAT3 activation.[21]

Key Signaling Pathways

dot

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Kaempferol Kaempferol Kaempferol->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 releases Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes activates transcription Nrf2_n->ARE binds to

Caption: Kaempferol-mediated activation of the Nrf2 antioxidant pathway.

dot

NFkB_MAPK_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK Kaempferol Kaempferol MAPKK MAPKK Kaempferol->MAPKK inhibits Kaempferol->IKK inhibits MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P MAPK_n MAPK IkB IκBα IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_IkB_complex NF-κB-IκBα Complex Nucleus Nucleus NFkB_p65_p50->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Inflammatory_Genes activates transcription MAPK_n->Inflammatory_Genes activates transcription

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by kaempferol.

dot

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits Akt Akt Kaempferol->Akt inhibits Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis promotes

References

Kaempferol-3-O-robinoside-7-O-glucoside: A Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Promising Flavonol Triglycoside

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonol triglycoside, a class of flavonoids known for their potential therapeutic properties. This document provides a comprehensive overview of the current scientific literature on this specific compound, tailored for researchers, scientists, and professionals in drug development. While research on this particular glycoside is still emerging, this guide synthesizes the available data on its structure, natural sources, and a comparative analysis of its potential bioactivities based on related kaempferol (B1673270) glycosides.

Chemical Structure and Properties

This compound is characterized by a central kaempferol aglycone linked to three sugar moieties. Its chemical structure has been elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₀O₂₀[2]
Molecular Weight 756.66 g/mol
CAS Number 114924-89-9[2]
Natural Sources Withania somnifera (Ashwagandha)[3]

Natural Occurrence and Isolation

This compound has been identified as a constituent of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[3][4] The isolation and characterization of this compound from the aerial parts of the plant have been described in the literature, providing a basis for its further investigation.[3]

A general workflow for the isolation of flavonoid glycosides from plant material is depicted below.

experimental_workflow plant_material Dried Plant Material (e.g., Withania somnifera leaves) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc compound Isolated this compound hplc->compound

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, extensive research on its aglycone, kaempferol, and other kaempferol glycosides provides a strong basis for predicting its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][7][8][9][10][11]

A comparative study on kaempferol and its simpler glycosides (kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside) demonstrated that the aglycone, kaempferol, generally exhibits stronger biological activity.[5][6] This suggests that the glycosidic moieties may influence the bioavailability and activity of the parent molecule.

Table 2: Comparative IC₅₀ Values of Kaempferol and Related Glycosides in Cancer Cell Lines

CompoundHepG2 (μM)CT26 (μM)B16F1 (μM)Reference
Kaempferol 30.9288.0270.67[6]
Kaempferol-7-O-glucoside >100>100>100[6]
Kaempferol-3-O-rhamnoside >100>100>100[6]
Kaempferol-3-O-rutinoside >100>100>100[6]

Table 3: Comparative Antioxidant Activity of Kaempferol and Related Glycosides

CompoundDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityReference
Kaempferol StrongestStrongest[5][6]
Kaempferol-7-O-glucoside ModerateModerate[5][6]
Kaempferol-3-O-rhamnoside WeakWeak[5][6]
Kaempferol-3-O-rutinoside WeakWeak[5][6]

Potential Signaling Pathways

Based on the known mechanisms of kaempferol, it is hypothesized that this compound, upon potential hydrolysis to its aglycone, could modulate key signaling pathways involved in inflammation and cancer.

signaling_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway tlr4->pi3k_akt_pathway inflammatory_genes Inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nfkb_pathway->inflammatory_genes mapk_pathway->inflammatory_genes pi3k_akt_pathway->inflammatory_genes kaempferol Kaempferol (Aglycone) kaempferol->nfkb_pathway Inhibition kaempferol->mapk_pathway Inhibition kaempferol->pi3k_akt_pathway Inhibition

Figure 2: Hypothesized modulation of inflammatory signaling pathways by the aglycone of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound are not yet published. However, methodologies used for similar kaempferol glycosides can be adapted.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • ABTS Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, and the scavenging activity is determined by the decrease in its absorbance.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to assess anti-inflammatory activity. The inhibition of NO production in the culture medium is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compound on various cancer cell lines. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells results in a purple formazan (B1609692) product.

  • Apoptosis Assays: The induction of apoptosis can be evaluated by methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins like caspases and Bax/Bcl-2.

Conclusion and Future Directions

This compound is a structurally defined flavonol triglycoside with a promising, yet largely unexplored, therapeutic potential. While its presence in the medicinally important plant Withania somnifera is established, dedicated studies on its biological activities are conspicuously absent from the current literature. Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and other potential bioactivities using established in vitro and in vivo models.

  • Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and potential as a therapeutic agent.

  • Comparative Analyses: Direct comparison of its bioactivities with its aglycone, kaempferol, and other related glycosides to understand the structure-activity relationship.

This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound, a molecule that holds potential for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Purification of Kaempferol-3-O-robinoside-7-O-glucoside by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a double-chain flavonol triglycoside that can be extracted from medicinal plants such as Withania somnifera[1]. As a member of the flavonoid family, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The purification of this complex glycoside from crude plant extracts is a critical step for its characterization, biological activity screening, and subsequent drug development. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques.

Data Presentation: Purification of Kaempferol (B1673270) Glycosides

The following tables summarize quantitative data from the purification of various kaempferol glycosides from plant extracts, providing an overview of the expected yields and purity that can be achieved through multi-step chromatographic purification.

Table 1: Summary of a Multi-Step Column Chromatography Purification of Kaempferol Glycosides from Lindera neesiana [2]

FractionChromatographic MethodEluent SystemCompound IsolatedYield (mg)
Subfraction 2-1-5Silica (B1680970) Gel CCCH₂Cl₂:MeOH:H₂O (7:3:0.5)Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside550
Subfraction 2-1-6 & 2-1-7 (combined)Silica Gel CCCH₂Cl₂:MeOH:H₂O (7:3:0.5)Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside1630
Subfraction 2-1-8Silica Gel CCCH₂Cl₂:MeOH:H₂O (7:3:0.5)Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside600
Subfraction 2-1-10Silica Gel CCCH₂Cl₂:MeOH:H₂O (7:3:0.5)Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside553
Subfraction 3-2-7Silica Gel CCCH₂Cl₂:MeOH:H₂O (8:2:0.1)Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside487
Subfraction 3-2-8Silica Gel CCCH₂Cl₂:MeOH:H₂O (8:2:0.1)Kaempferol 3-O-sophoroside121
Subfraction 3-2-10Silica Gel CCCH₂Cl₂:MeOH:H₂O (8:2:0.1)Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside106
Subfraction 3-2-11, 3-2-12 & 3-2-13 (combined)Silica Gel CCCH₂Cl₂:MeOH:H₂O (8:2:0.1)Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside200
Fraction 4Sephadex LH-20 followed by Silica Gel CC50% MeOH then CH₂Cl₂:MeOH:H₂O (8:2:0.1)Kaempferol 3-O-α-rhamnopyranoside110

Table 2: Purity of Kaempferol Achieved by Different Chromatographic Techniques from Cassia fistula L. Flowers [3]

Chromatographic TechniquePurity Achieved
Thin Layer Chromatography (TLC)15%
High-Performance Liquid Chromatography (HPLC)85-90%

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from a plant source like Withania somnifera.

Extraction of Crude Flavonoid Glycosides

This protocol outlines the initial extraction of flavonoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Withania somnifera)

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for 48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • The crude extract can be stored at -20°C until further purification.

Multi-Step Column Chromatography Purification

This protocol describes a multi-step column chromatography approach for the fractionation and purification of the target compound. This is adapted from a successful protocol for the separation of various kaempferol glycosides[2].

Materials:

  • Crude methanol extract

  • MCI gel CHP20P

  • Sephadex LH-20

  • Silica gel (60-120 mesh)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Glass columns for chromatography

  • Fraction collector

Procedure:

Step 2.1: Initial Fractionation on MCI Gel

  • Suspend the crude methanol extract in water and apply it to a column packed with MCI gel CHP20P.

  • Elute the column successively with water, followed by increasing concentrations of methanol (e.g., 40%, 60%, 80%, and 100% MeOH).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

Step 2.2: Size Exclusion Chromatography on Sephadex LH-20

  • Subject the flavonoid-rich fractions obtained from the MCI gel chromatography to a Sephadex LH-20 column.

  • Elute the column initially with water, followed by methanol.

  • Collect and pool fractions based on their TLC profiles.

Step 2.3: Silica Gel Column Chromatography

  • Apply the partially purified fractions from the Sephadex LH-20 column to a silica gel column.

  • Elute the column with a solvent system of dichloromethane, methanol, and water. A common starting ratio is CH₂Cl₂:MeOH:H₂O (8:2:0.1, v/v/v). The polarity can be gradually increased by increasing the proportion of methanol.

  • Collect fractions and monitor by TLC. Fractions containing the pure compound, as determined by a single spot on the TLC plate, should be pooled and concentrated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is recommended. The following protocol is adapted from an analytical HPLC method for flavonoid glycosides in Withania somnifera[4].

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a PDA detector

  • Preparative C18 column (e.g., 19 x 100 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Methanol for sample dissolution

Procedure:

  • Dissolve the partially purified fraction in a minimal amount of methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following conditions:

    • Column: Preparative C18 column

    • Mobile Phase: A gradient elution can be optimized based on analytical HPLC. A suggested starting gradient is:

      • 0-10 min: 10-20% B

      • 10-20 min: 20-45% B

      • 20-30 min: 45-80% B (hold for 5 min)

      • 35-40 min: Return to 10% B

    • Flow Rate: Adjust according to the column dimensions (e.g., 15-25 mL/min for a 19 mm ID column).

    • Detection: Monitor the elution at a wavelength of 350 nm.

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Collect the peak corresponding to this compound based on its retention time, which can be predetermined by analytical HPLC.

  • Concentrate the collected fraction under reduced pressure to obtain the purified compound.

  • Assess the purity of the final product using analytical HPLC. A purity of >98% is often achievable.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (e.g., Withania somnifera) extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract mci_gel MCI Gel Column (Stepwise MeOH Gradient) crude_extract->mci_gel sephadex Sephadex LH-20 Column (Water then MeOH) mci_gel->sephadex Flavonoid-rich fractions silica_gel Silica Gel Column (CH2Cl2:MeOH:H2O) sephadex->silica_gel Partially purified fractions prep_hplc Preparative HPLC (C18, ACN/H2O Gradient) silica_gel->prep_hplc Further purified fraction pure_compound Pure this compound prep_hplc->pure_compound

Caption: Purification workflow for this compound.

Signaling Pathways

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been demonstrated to inhibit the NF-κB, MAPKs, and Akt signaling pathways[5].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Akt Akt PI3K->Akt IkB IκB IKK->IkB NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Gene_expression AP1->Gene_expression K3R7G This compound K3R7G->MAPKK K3R7G->Akt K3R7G->IKK

Caption: Anti-inflammatory signaling pathways modulated by Kaempferol glycosides.

References

Application Note: Quantitative Analysis of Kaempferol-3-O-robinoside-7-O-glucoside by HPLC-UV/Vis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV/Vis detection for the quantitative analysis of Kaempferol-3-O-robinoside-7-O-glucoside, a significant flavonol triglycoside found in the aerial parts of Withania somnifera (Ashwagandha). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate technique for the quantification of this bioactive compound in plant extracts and pharmaceutical formulations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and method validation, ensuring reproducibility and robustness.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As a key bioactive constituent in medicinal plants such as Withania somnifera, its accurate quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[1][2] This document outlines a straightforward and validated RP-HPLC-UV/Vis method for the precise measurement of this compound. A United States Pharmacopeia (USP) reference standard for this compound is available, which is essential for accurate quantification and method validation.[3][4][5][6][7]

Experimental Protocols

Sample Preparation: Extraction from Withania somnifera Aerial Parts

This protocol describes the extraction of this compound from the dried aerial parts of Withania somnifera.

Materials and Reagents:

  • Dried and powdered aerial parts of Withania somnifera

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 50 mL of methanol-water (70:30, v/v).

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to stand for 1 hour at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-UV/Vis Method Protocol

This protocol details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-20% B10-20 min: 20-30% B20-25 min: 30-10% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 350 nm
Preparation of Standard Solutions

Procedure:

  • Prepare a stock solution of this compound USP reference standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Calibration Equation y = mx + c

Table 2: Precision

Precision LevelConcentration (µg/mL)% RSD
Intra-day (n=6) 10< 2.0
50< 2.0
100< 2.0
Inter-day (n=6) 10< 2.5
50< 2.5
100< 2.5

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
25Mean ± SD90 - 108
50Mean ± SD90 - 108
75Mean ± SD90 - 108

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV/Vis Analysis cluster_data_analysis Data Analysis plant_material Withania somnifera Aerial Parts (Powdered) extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection Inject Sample c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (350 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram Generate Data quantification Quantification (External Standard) chromatogram->quantification report report quantification->report Final Report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 inflammatory_stimuli->p38 jnk JNK inflammatory_stimuli->jnk erk ERK inflammatory_stimuli->erk ikb IκBα inflammatory_stimuli->ikb Phosphorylation & Degradation akt Akt Pathway inflammatory_stimuli->akt Activation kaempferol_glycoside This compound kaempferol_glycoside->p38 kaempferol_glycoside->jnk kaempferol_glycoside->erk kaempferol_glycoside->ikb Inhibits Degradation kaempferol_glycoside->akt nfkb NF-κB ikb->nfkb Inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nfkb_nucleus->inflammatory_genes

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

Application Note: LC-MS/MS Analysis of Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Kaempferol-3-O-robinoside-7-O-glucoside in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a flavonoid glycoside found in various plants. Flavonoids are a class of polyphenolic compounds known for their antioxidant and other potential health benefits. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal products, and investigation of the biological activities of such compounds. This protocol outlines a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of kaempferol (B1673270) glycosides and other flavonoids.[1][2][3][4]

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The user should optimize the protocol for their specific sample type.

  • Homogenization: Weigh 1 gram of the homogenized and lyophilized sample material.

  • Extraction: Add 10 mL of 80% methanol (B129727) in water (v/v) to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic water bath at 25°C.[3]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.[1][5]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -4500 V
Nebulizer Gas 40 psi
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Analysis Mode Multiple Reaction Monitoring (MRM)
MS/MS Fragmentation

The fragmentation of flavonoid glycosides in negative ion mode typically involves the loss of sugar moieties. For this compound, the expected fragmentation would be the sequential loss of the glucose and robinose units. The robinose is a disaccharide composed of rhamnose and galactose.

Table 3: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound755.2285.0-40
Internal Standard (e.g., Rutin)609.1300.1-45

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard solution. The precursor ion corresponds to [M-H]⁻. The primary product ion at m/z 285.0 represents the deprotonated kaempferol aglycone.[6][7]

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 4: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.890
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995

Table 5: Example Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585-115
Low3< 10< 1090-110
Medium75< 10< 1090-110
High400< 10< 1090-110

Visualization

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE SPE Clean-up (Optional) Filtration->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Fragmentation_Pathway Parent This compound [M-H]⁻ m/z 755.2 Intermediate Kaempferol-3-O-robinoside [M-H-Glc]⁻ m/z 593.1 Parent->Intermediate - Glucose (162 Da) Aglycone Kaempferol [M-H-Glc-Rob]⁻ m/z 285.0 Intermediate->Aglycone - Robinose (308 Da)

Caption: Proposed fragmentation of this compound in negative ESI.

References

Application Notes and Protocols for the Quantification of Kaempferol-3-O-robinoside-7-O-glucoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a significant flavonol triglycoside found in various medicinal plants, notably in the aerial parts of Withania somnifera (Ashwagandha).[1] As a member of the flavonoid class of secondary metabolites, it is investigated for a range of potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in herbal extracts is paramount for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following table summarizes the reported quantitative data for this compound in Withania somnifera.

Herbal SourcePlant PartExtraction SolventAnalytical MethodConcentration (% w/w)Reference
Withania somniferaLeavesMethanol (B129727)HPLC-UV0.022 - 0.069[1]
Withania somniferaAerial PartsMethanolHPLC-UV0.022 - 0.069[1]
Withania somniferaRootsMethanolHPLC-UVNot Detected[1]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol outlines a general method for the extraction of this compound from dried herbal material.

Materials:

  • Dried and powdered herbal material (e.g., Withania somnifera leaves)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 20 mL of 80% aqueous methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure or using a nitrogen evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

G cluster_prep Sample Preparation powder Powdered Herbal Material extraction Ultrasonic Extraction (80% Methanol) powder->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration analysis Inject for Analysis filtration->analysis

Experimental workflow for herbal extract preparation.

Quantification by HPLC-UV

This method is suitable for routine quality control and quantification where high sensitivity is not paramount.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (available from commercial suppliers) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Inject the prepared herbal extract samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantification by UPLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the detection of low concentrations and for complex matrices.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact MRM transitions for this compound should be determined by infusing a standard solution. Based on the fragmentation of similar compounds, the precursor ion ([M-H]⁻) is expected at m/z 755.7. Product ions would result from the loss of the glycosidic units. A likely fragmentation would involve the loss of the robinoside moiety (rhamnose-galactose) and the glucoside moiety. A primary product ion could be the kaempferol (B1673270) aglycone at m/z 285.1.

    • Proposed MRM Transition for Quantification: 755.7 -> 285.1

    • Proposed MRM Transition for Confirmation: A secondary transition should be monitored, for example, corresponding to the loss of one of the sugar units.

Standard Preparation and Quantification:

  • Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 0.1 to 1000 ng/mL) due to the higher sensitivity of the MS detector.

  • The quantification is based on the peak area of the specific MRM transition.

Signaling Pathway

Kaempferol and its glycosides have been reported to exert anti-inflammatory effects through the modulation of various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaempferol and its derivatives can inhibit this pathway at multiple points, leading to a reduction in the inflammatory response.

G cluster_pathway Inhibition of NF-κB Signaling by Kaempferol Glycosides stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription inflammation Inflammatory Response transcription->inflammation kaempferol Kaempferol-3-O- robinoside-7-O-glucoside kaempferol->IKK inhibition Inhibition

Kaempferol glycosides inhibit the NF-κB signaling pathway.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of the flavonoid glycoside, Kaempferol-3-O-robinoside-7-O-glucoside, using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying scientific principles.

Introduction to this compound and its Antioxidant Potential

Data Presentation: Antioxidant Activity of Kaempferol (B1673270) and its Glycosides

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50) of Kaempferol and Related Glycosides

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference
This compound Data not available Data not available -
Kaempferol4.35 µg/mL0.337 µM[1][2]
Kaempferol-3-O-glucoside13.41 µg/mLNot available[3]
Kaempferol-7-O-glucosideWeaker than KaempferolWeaker than Kaempferol[4]
Kaempferol-3-O-rhamnosideWeaker than KaempferolWeaker than Kaempferol[4]
Kaempferol-3-O-rutinosideWeaker than KaempferolWeaker than Kaempferol[4]
Ascorbic Acid (Standard)51.99 µg/mLNot available[3]

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a common method used to evaluate the antioxidant capacity of substances.[5] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance around 517 nm.[5] When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, causing the color to change from purple to yellow.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Sample and Control Solutions: Dissolve the test sample (this compound) and the positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add the solvent used for the sample dilutions instead of the sample.

    • The control contains only the DPPH solution and the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Sample and Control Solutions: Prepare a series of dilutions of the test sample and positive control in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the diluted test sample or positive control to a 96-well microplate.

    • Add a larger volume of the ABTS•+ working solution to each well.

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test sample.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Sample_sol Prepare Sample and Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ Solution with Sample/Control ABTS_work->Mix Sample_sol Prepare Sample and Control Dilutions Sample_sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Signaling Pathway

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Flavonoid_Antioxidant_Pathway cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action (Signaling Pathways) cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Flavonoid Kaempferol Glycoside ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Radical Scavenging (H• or e- donation) Cellular_Protection Cellular Protection against Oxidative Stress Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection PI3K PI3K/Akt PI3K->Nrf2 MAPK MAPK MAPK->Nrf2 Flavonoid_indirect Kaempferol Glycoside Flavonoid_indirect->PI3K Modulates Flavonoid_indirect->MAPK Modulates

Caption: Antioxidant Mechanisms of Flavonoids.

References

Unveiling the Anticancer Potential of Kaempferol-3-O-robinoside-7-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-robinoside-7-O-glucoside, a flavonoid triglycoside found in plants such as Withania somnifera, is a subject of interest for its potential therapeutic properties. While direct and extensive research on the specific anticancer activities of this particular glycoside is limited, preliminary findings and the well-documented anticancer effects of its parent compound, kaempferol (B1673270), provide a strong rationale for further investigation. This document summarizes the available data on this compound and offers detailed protocols and application notes based on the broader knowledge of kaempferol and its derivatives to guide future research into its anticancer efficacy.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and anticancer properties. Kaempferol, a prominent flavonol, has demonstrated significant anticancer activity across a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Glycosylation of kaempferol, as in this compound, can alter its bioavailability, solubility, and biological activity. Understanding the specific effects of these glycosidic moieties is crucial for developing novel anticancer therapeutics.

While comprehensive studies on this compound are still emerging, this document provides a framework for its investigation based on current knowledge.

Current Data on this compound

Direct research on the anticancer activity of this compound is sparse. However, one study has suggested its potential.

In Vitro Cytotoxicity

A study investigating compounds from Withania somnifera reported the following inhibitory concentrations (IC50) for compounds potentially related to this compound against the HeLa (cervical cancer) cell line. It is important to note that the specific identity of the tested compounds as this compound requires definitive confirmation from the primary literature.

Cell LineCompoundIC50 (µM)Reference
HeLaCompound 356.14[1]
HeLaCompound 669.04[1]

*Note: The exact structure of "Compound 3" and "Compound 6" as this compound is not explicitly confirmed in the available abstract.

Anticancer Activity of Kaempferol (Aglycone)

The extensive research on kaempferol provides a valuable foundation for predicting the potential mechanisms of its glycosides.

Summary of In Vitro Anticancer Activity of Kaempferol

Kaempferol has demonstrated cytotoxic and anti-proliferative effects against a multitude of cancer cell lines. The following table summarizes representative IC50 values.

Cancer TypeCell LineIC50 (µM)Effects Observed
Breast Cancer MDA-MB-231~60Growth inhibition, decreased invasiveness
Liver Cancer HepG2~30Decreased cell viability, apoptosis induction
Colon Cancer HCT116, RKO~9.4 - 17.4Cell cycle arrest, apoptosis
Pancreatic Cancer SNU-213, Panc-1Dose-dependentGrowth inhibition, apoptosis induction
Leukemia HL-60, NB4Dose-dependentMinimized cell viability

This table is a summary of data from multiple sources and specific experimental conditions may vary.

Key Signaling Pathways Modulated by Kaempferol

Kaempferol exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Kaempferol's multi-target anticancer mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound, adapted from standard methodologies used for flavonoid research.

Cell Culture and Treatment
  • Cell Lines: Select a panel of relevant cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549) and a non-cancerous control cell line (e.g., MCF-10A, HEK293).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of the test compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

start Cell Seeding overnight Overnight Incubation start->overnight treatment Treatment with Compound overnight->treatment incubation Incubation (24-72h) treatment->incubation analysis Downstream Analysis incubation->analysis

Caption: General experimental workflow for cell treatment.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Preparation: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Caspase-9, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_apoptosis_pathway Apoptosis Signaling Pathway KRG This compound Bcl2_Bax Bcl-2/Bax Ratio KRG->Bcl2_Bax Decreases Casp8 Caspase-8 KRG->Casp8 Activates Casp9 Caspase-9 Bcl2_Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic pathway for this compound.

Future Directions

The preliminary data and the well-established anticancer profile of kaempferol strongly suggest that this compound is a promising candidate for further anticancer drug development. Future research should focus on:

  • Confirmation of Cytotoxicity: Systematically screen this compound against a broad panel of cancer cell lines to determine its IC50 values and selectivity.

  • Mechanism of Action: Elucidate the detailed molecular mechanisms underlying its anticancer activity, including its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Studies: Evaluate the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

  • Bioavailability and Metabolism: Investigate the pharmacokinetic properties of the compound to understand its absorption, distribution, metabolism, and excretion.

Conclusion

While direct evidence remains limited, the existing data and the known anticancer properties of its aglycone, kaempferol, provide a compelling case for the investigation of this compound as a potential anticancer agent. The protocols and data presented herein offer a foundational guide for researchers to explore the therapeutic potential of this natural compound. Rigorous and systematic studies are warranted to fully characterize its efficacy and mechanism of action, which could pave the way for its development as a novel cancer therapeutic.

References

Application Notes and Protocols: Kaempferol-3-O-robinoside-7-O-glucoside as a Marker Compound for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid glycoside that has been identified as a key marker compound for the quality control of certain botanical products, most notably Ashwagandha (Withania somnifera). Its presence or absence can be a critical indicator of the plant part used in an extract, as it is found in the aerial parts (leaves) but is absent in the roots. This document provides detailed application notes and experimental protocols for the use of this compound in quality control assays.

Application Notes

Primary Application:

The principal application of this compound as a marker is to ensure the authenticity of Ashwagandha root extracts. Traditional Ayurvedic medicine primarily utilizes the roots of the Ashwagandha plant. However, due to the lower cost of aerial parts, there is a risk of adulteration or substitution of root extracts with leaf extracts. Since this compound is present in the leaves and not the roots, its detection in a product claiming to be a root extract is a clear indicator of the presence of aerial parts.

Target Audience:

These protocols are designed for quality control laboratories, research and development scientists, and regulatory bodies involved in the analysis of herbal medicines and dietary supplements.

Regulatory Context:

The use of marker compounds for the quality control of herbal materials is a widely accepted practice by regulatory agencies such as the United States Pharmacopeia (USP). The USP has a reference standard for this compound for use in specified quality tests and assays for Ashwagandha root powder and extracts.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound content in different parts of the Withania somnifera plant, as determined by a validated High-Performance Liquid Chromatography (HPLC) method.

Plant PartGeographic OriginThis compound Content (% w/w)Reference
Aerial Parts (Leaves)India0.022 - 0.069[2]
RootsIndia & EgyptNot Detected[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Withania somnifera by HPLC

This protocol is based on the method developed and validated by Mundkinajeddu et al. (2014) for the simultaneous estimation of flavonoid glycosides in the aerial parts of Withania somnifera.[2]

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Plant material (dried and finely powdered)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Ultrasonic bath

  • Reflux condenser

  • Filtration assembly with 0.45 µm membrane filters

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Ortho-phosphoric acid in waterB: Acetonitrile
Gradient Elution 0-2 min: 10% B2-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B30-35 min: 10% B
Flow Rate 1.5 mL/min
Column Temperature 25°C
Detection Wavelength 350 nm
Injection Volume 20 µL

4. Preparation of Standard Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 550 µg/mL.

5. Sample Preparation:

  • Accurately weigh 1.0–2.0 g of the dried and finely milled plant material into a round-bottom flask.

  • Add 50 mL of methanol and extract using reflux and sonication.

  • Allow the extract to cool and then filter through a 0.45 µm membrane filter.

  • Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter.

6. Method Validation Parameters (as per Mundkinajeddu et al., 2014):

ParameterResult
Linearity Range 10 - 550 µg/mL
Correlation Coefficient (r²) > 0.99
Precision (RSD) < 2.5% (for intra- and inter-day analysis)
Recovery 90 - 108%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh 1-2g of dried, milled plant material sp2 Extract with 50mL Methanol (Reflux & Sonication) sp1->sp2 sp3 Filter extract through 0.45µm membrane sp2->sp3 sp4 Syringe filter (0.45µm) before injection sp3->sp4 hplc1 Inject 20µL of sample/standard sp4->hplc1 hplc2 Separation on C18 column hplc1->hplc2 hplc3 Gradient elution with Acetonitrile & 0.1% H3PO4 hplc2->hplc3 hplc4 Detection at 350nm hplc3->hplc4 da2 Integrate peak area of the analyte hplc4->da2 da1 Generate calibration curve from standards da1->da2 da3 Quantify this compound da2->da3

Caption: HPLC workflow for quantification.

Biological Activity and Signaling Pathways (Based on Structurally Similar Compounds)

Direct studies on the specific biological activities of this compound are limited. However, based on research on other kaempferol (B1673270) glycosides, it is plausible that it may possess anti-inflammatory and antioxidant properties. The following diagrams illustrate potential signaling pathways that may be modulated, with the caveat that these are based on related compounds and require experimental verification for this compound.

A structurally related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been shown to exert anti-inflammatory effects by suppressing the NF-κB, MAPK, and Akt signaling pathways in RAW 264.7 cells.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MyD88->p38 JNK JNK MyD88->JNK ERK ERK MyD88->ERK Akt Akt MyD88->Akt IKK IKK MyD88->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) p38->Pro_inflammatory_Mediators activate transcription of JNK->Pro_inflammatory_Mediators activate transcription of ERK->Pro_inflammatory_Mediators activate transcription of Akt->Pro_inflammatory_Mediators activate transcription of IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->Pro_inflammatory_Mediators activate transcription of KRG Kaempferol Glycoside (related compound) KRG->p38 inhibits (inferred) KRG->JNK inhibits (inferred) KRG->ERK inhibits (inferred) KRG->Akt inhibits (inferred) KRG->IKK inhibits (inferred)

Caption: Potential anti-inflammatory pathway.

Kaempferol and its glycosides are known to possess antioxidant properties. This is often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.

antioxidant_mechanism cluster_endogenous Endogenous Antioxidants ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress KRG Kaempferol Glycoside KRG->ROS scavenges SOD Superoxide Dismutase (SOD) KRG->SOD upregulates (inferred) GPx Glutathione Peroxidase (GPx) KRG->GPx upregulates (inferred) SOD->ROS neutralize GPx->ROS neutralize

Caption: Inferred antioxidant mechanism.

References

Preparation of Kaempferol-3-O-robinoside-7-O-glucoside Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, purification, and characterization of Kaempferol-3-O-robinoside-7-O-glucoside as a reference standard. A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical and quality control studies. The protocols herein describe a general workflow for the isolation of this flavonoid glycoside from a natural source, its purification using chromatographic techniques, and its subsequent analytical validation to confirm its identity and purity. These guidelines are intended to assist researchers in obtaining a reliable reference material for phytochemical analysis, pharmacological studies, and drug development.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, such as Withania somnifera[1]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2][3][4]. Accurate quantitative and qualitative analysis of such bioactive compounds in plant extracts and derived products is crucial for research and development. This necessitates the availability of high-purity reference standards.

This application note details the methodologies for the preparation and validation of a this compound reference standard.

Experimental Protocols

Extraction of Kaempferol (B1673270) Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of flavonoid glycosides from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of a known source plant)

  • Ethanol (B145695) (95%)

  • Methanol (B129727)

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material (1 kg) with 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

  • The n-butanol fraction is typically enriched with flavonoid glycosides. Concentrate this fraction to dryness.

Purification by Column Chromatography

This protocol describes the purification of the target compound from the enriched butanol fraction using a combination of column chromatography techniques.

Materials:

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing the desired compound.

  • Sephadex LH-20 Chromatography:

    • Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

    • Collect fractions and monitor by TLC.

    • Pool the fractions containing the purified this compound and evaporate the solvent.

Final Purification by Preparative HPLC

For obtaining a high-purity reference standard, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Lyophilizer

Procedure:

  • Dissolve the partially purified compound in the mobile phase.

  • Set up the preparative HPLC system with a suitable gradient program of water and acetonitrile (often with a small amount of formic acid to improve peak shape).

  • Inject the sample and collect the peak corresponding to this compound.

  • Combine the collected fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified compound as a powder.

Quality Control and Characterization

The identity and purity of the prepared reference standard must be rigorously confirmed using various analytical techniques.

Purity Assessment by HPLC

Protocol:

  • Instrument: Analytical HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorbance maxima of the compound (typically around 265 nm and 345 nm for kaempferol glycosides).

  • Purity Calculation: The purity is determined by the peak area percentage method. A purity of ≥95% is generally required for a reference standard[5].

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS).

  • Expected Molecular Ion: For C₃₃H₄₀O₂₀, the expected [M-H]⁻ ion is at m/z 755.20.

  • Fragmentation Analysis: MS/MS analysis can confirm the structure by observing the loss of sugar moieties. For instance, the loss of the robinoside unit would result in a fragment ion.

NMR Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (CD₃OD).

  • Analysis: The chemical shifts and coupling constants of the protons and carbons are compared with literature values for this compound to confirm the identity and structure of the isolated compound[6].

Data Presentation

Table 1: Physicochemical and Analytical Data of this compound Reference Standard
ParameterSpecification
Chemical Name Kaempferol 3-O-(6''-O-α-L-rhamnopyranosyl)-β-D-galactopyranoside-7-O-β-D-glucopyranoside
Molecular Formula C₃₃H₄₀O₂₀
Molecular Weight 756.66 g/mol [7][8]
CAS Number 114924-89-9[7][9][10]
Appearance Yellowish powder
Purity (HPLC) ≥95%
Storage Store at 2-8°C, protected from light and moisture.
Table 2: Representative HPLC Purity Data
Peak No.Retention Time (min)Peak AreaArea %
115.2123451.5
2 (K-3-R-7-G)22.581098798.0
328.141230.5
Total 827455 100.0

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control plant_material Plant Material extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction silica_gel Silica Gel Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc hplc_purity HPLC Purity prep_hplc->hplc_purity ms_analysis MS Analysis prep_hplc->ms_analysis nmr_analysis NMR Analysis prep_hplc->nmr_analysis reference_standard Reference Standard (≥95% Purity) hplc_purity->reference_standard ms_analysis->reference_standard nmr_analysis->reference_standard

Caption: Workflow for the preparation of the reference standard.

Signaling Pathway Diagram: Antioxidant Activity of Kaempferol Glycosides

Kaempferol and its glycosides are known to exert antioxidant effects, in part through the modulation of the NFE2L2 (Nrf2) signaling pathway[11].

signaling_pathway cluster_cell Cell cluster_nucleus kaempferol Kaempferol Glycosides nrf2_keap1 Nrf2-Keap1 Complex kaempferol->nrf2_keap1 modulates ros Oxidative Stress (ROS) ros->nrf2_keap1 induces nrf2 Nrf2 nrf2_keap1->nrf2 dissociation nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

Caption: Kaempferol glycosides and the Nrf2 antioxidant pathway.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation and validation of this compound as a reference standard. Adherence to these methodologies will ensure the production of a high-purity, well-characterized material suitable for demanding analytical and research applications in the fields of phytochemistry, pharmacology, and drug development.

References

Troubleshooting & Optimization

Challenges in "Kaempferol-3-O-robinoside-7-O-glucoside" isolation from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of Kaempferol-3-O-robinoside-7-O-glucoside from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a double-chain flavonol triglycoside.[1] It is a complex flavonoid glycoside that has been identified in various plants, with a notable source being Withania somnifera (Ashwagandha).[1][2]

Q2: What are the primary challenges in isolating this compound?

A2: The main challenges include:

  • Low abundance: This compound is often present in low concentrations in the source material.

  • Co-eluting impurities: Structurally similar flavonoids and other polyphenolic compounds can co-elute during chromatographic separation, making it difficult to achieve high purity.

  • Structural complexity: The presence of multiple sugar moieties increases its polarity and the likelihood of forming complex mixtures with other polar compounds.

  • Degradation: Flavonoid glycosides can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.

Q3: What types of impurities are commonly encountered during the isolation process?

A3: Common impurities include other flavonoid glycosides, aglycones (the non-sugar part of the molecule), tannins, chlorophyll, and various primary metabolites like sugars and amino acids that are abundant in plant extracts.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is limited, kaempferol (B1673270) and its glycosides are generally sensitive to high temperatures and alkaline pH conditions, which can lead to degradation. It is advisable to conduct extraction and purification at mild temperatures and near-neutral pH whenever possible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Inefficient extraction from the plant material.2. Degradation of the compound during extraction or processing.3. Loss of compound during fractionation and purification steps.1. Optimize the extraction solvent system (e.g., increase the polarity with a higher percentage of methanol (B129727) or ethanol (B145695) in water). Employ extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.2. Use moderate temperatures (e.g., 40-60°C) for extraction and evaporation. Avoid strong acids or bases.3. Monitor fractions carefully using TLC or HPLC to prevent discarding fractions containing the target compound. Use appropriate stationary and mobile phases in chromatography to ensure good separation and recovery.
Poor Resolution in Chromatography 1. Inappropriate column chemistry or mobile phase composition.2. Co-elution with structurally similar flavonoid glycosides.3. Column overloading.1. For reverse-phase HPLC, try different columns (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase gradient (e.g., acetonitrile (B52724)/methanol and water with additives like formic acid or acetic acid).2. Employ orthogonal separation techniques. For example, follow up reverse-phase HPLC with a different chromatographic method like Sephadex LH-20 or High-Speed Counter-Current Chromatography (HSCCC).3. Reduce the sample load on the column. Perform a loading study to determine the optimal sample concentration.
Presence of Persistent Impurities 1. Incomplete removal of non-flavonoid compounds.2. Co-eluting compounds with very similar polarity.1. Incorporate a pre-purification step. This could involve solid-phase extraction (SPE) with a cartridge that selectively retains flavonoids or liquid-liquid partitioning to remove highly nonpolar or polar impurities.2. Utilize preparative HPLC with a high-resolution column and a shallow gradient to improve the separation of closely eluting peaks.
Compound Degradation During Storage 1. Exposure to light, oxygen, or high temperatures.2. Inappropriate solvent for storage.1. Store the purified compound as a dry powder in a desiccator at low temperature (e.g., -20°C or -80°C) and protect from light.2. If in solution, use a non-reactive solvent like methanol or DMSO, purge with nitrogen or argon before sealing, and store at low temperature.

Data Presentation

Table 1: Representative Yield and Purity of Kaempferol Glycosides from Plant Extracts

Plant SourceExtraction MethodPurification MethodYield (%)Purity (%)Reference
Withania somnifera (aerial parts)Maceration with MethanolColumn Chromatography (Silica Gel, Sephadex LH-20), Prep-HPLCNot specified>95%Bhavaraju et al., 2021
Sideroxylon foetidissimum (leaves)Ethanol ExtractionColumn Chromatography (Silica Gel, Sephadex LH-20)~0.0007% (for Kaempferol-3-rutinoside)Not specifiedErosa Rejón et al., 2010
Lindera neesiana (leaves and twigs)Hydroalcoholic ExtractionColumn Chromatography (MCI gel, Sephadex LH-20, Silica Gel)~0.09% (for a similar Kaempferol glycoside)>98%Kim et al., 2017

Note: Data for this compound is limited. The table presents data for similar kaempferol glycosides to provide a general reference.

Experimental Protocols

Generalized Protocol for the Isolation of this compound from Withania somnifera

This protocol is a generalized procedure based on methods for isolating similar flavonoid glycosides. Optimization will be required for specific experimental conditions.

1. Extraction

  • Starting Material: Air-dried and powdered aerial parts of Withania somnifera.

  • Solvent: 80% Methanol in water.

  • Procedure:

    • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain a crude extract.

2. Liquid-Liquid Partitioning

  • Procedure:

    • Suspend the crude extract in water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar impurities. The target compound, being a highly polar glycoside, is expected to remain in the aqueous phase.

3. Column Chromatography

  • Stationary Phase: Diaion HP-20 or a similar macroporous resin.

  • Procedure:

    • Load the aqueous extract onto the pre-conditioned Diaion HP-20 column.

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the flavonoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compound.

4. Purification by Preparative HPLC

  • Column: A preparative C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid.

  • Procedure:

    • Combine and concentrate the fractions from column chromatography that are rich in the target compound.

    • Dissolve the concentrated sample in a minimal amount of the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Develop a shallow gradient to ensure good separation of the target compound from other closely eluting flavonoids.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

Visualizations

experimental_workflow start Start: Powdered Withania somnifera extraction Extraction with 80% Methanol start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chromatography Column Chromatography (e.g., Diaion HP-20) partitioning->column_chromatography prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc purity_analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) prep_hplc->purity_analysis end Isolated this compound purity_analysis->end

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nucleus NF-κB (p65/p50) MAPK->NFκB_nucleus activates IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nucleus translocates Kaempferol_Glycoside This compound Kaempferol_Glycoside->MAPK inhibits Kaempferol_Glycoside->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Gene_Expression induces

Caption: Anti-inflammatory signaling pathway inhibited by kaempferol glycosides.

References

Technical Support Center: Optimizing HPLC Separation of Kaempferol Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of kaempferol (B1673270) glycoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of kaempferol glycoside isomers.

Question: Why am I observing poor resolution or co-elution of my kaempferol glycoside isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers like kaempferol glycosides. Several factors can be optimized to improve separation.

Initial Checks:

  • Column Health: Ensure your column is not degraded or contaminated. Performance can decline over time, leading to peak broadening and a loss of resolution.[1]

  • System Suitability: Confirm your HPLC system is functioning correctly by running a standard mixture with known separation characteristics.[1]

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[1]

    • Solvent Selection: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[1]

    • Mobile Phase Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1][2][3][4]

    • Gradient Elution: Employing a shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the resolution of closely eluting isomers.[1]

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[1] Increasing the column temperature can decrease mobile phase viscosity, resulting in sharper peaks and potentially improved resolution.[1][5] A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is recommended to find the optimal condition.[1][5]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may lead to better separation of critical isomer pairs.[1] However, this will also increase the total run time.

Question: My chromatogram shows peak tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.[1]

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing. Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress this activity.[1]

  • Column Contamination: Contaminants from previous injections can interact with the analytes. Flushing the column with a strong solvent is recommended.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting.[1] Ensure your sample solvent is of similar or weaker strength than the initial mobile phase conditions.

Question: I'm experiencing inconsistent retention times. What are the potential causes and solutions?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an injection sequence. Increasing the equilibration time between runs can resolve this.[1]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention times.[1]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates. Regular pump maintenance is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating kaempferol glycoside isomers?

A1: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of flavonoid glycosides, including kaempferol isomers.[2][3][4][6] The specific choice of C18 column (e.g., particle size, pore size, end-capping) can influence selectivity and efficiency.

Q2: Can I use methanol instead of acetonitrile in my mobile phase?

A2: Yes, methanol can be used as the organic modifier in the mobile phase. However, acetonitrile often provides better separation efficiency and lower viscosity.[1] If using methanol, you may need to adjust the gradient profile and flow rate to achieve optimal separation.

Q3: At what wavelength should I detect kaempferol glycosides?

A3: Kaempferol and its glycosides typically exhibit maximum absorption around 265 nm and 365-370 nm.[4][7] Monitoring at these wavelengths with a UV-Vis or PDA detector is common. A wavelength of 265 nm is frequently used for the quantification of kaempferol.[4][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

Protocol 1: General Method for Kaempferol Glycoside Isomer Separation on a C18 Column

This protocol provides a starting point for the separation of kaempferol glycoside isomers. Optimization of the gradient and temperature may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[4]

    • B: Acetonitrile[4]

  • Gradient Program: A linear gradient can be employed, for example, starting with a low percentage of B and gradually increasing it. A shallow gradient is often beneficial for isomer separation.

  • Flow Rate: 1.0 mL/min[4][5][7]

  • Column Temperature: 30-40°C[5]

  • Detection: UV detection at 265 nm or 370 nm.[4][7]

  • Injection Volume: 10-20 µL

Protocol 2: Isocratic Method for Separation of Specific Kaempferol Diglycosides

This method was optimized for the preparative separation of four isomeric kaempferol diglycosides.[2][3]

  • Column: XBridge Prep C18 (100 mm × 19 mm i.d., 5 μm).[2][3]

  • Mobile Phase: Isocratic elution with 0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v).[2][3]

  • Flow Rate: 13.6 mL/min[2][3]

  • Detection: PDA detector

Data Presentation

Table 1: HPLC Parameters for Kaempferol Glycoside Separation

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 250mm, 5µm)[4]XBridge C18 (4.6 x 100mm, 5µm)[2][3]Newcrom R1[8]
Mobile Phase A 0.1% Formic Acid in Water[4]0.5% Acetic Acid in Water[2][3]Water
Mobile Phase B Acetonitrile[4]Methanol-Tetrahydrofuran[2][3]Acetonitrile
Elution Mode GradientIsocratic (75.2:16.6:8.2, A:B)[2][3]Isocratic
Flow Rate 1.0 mL/min[4]13.6 mL/min (preparative)[2][3]Not specified
Detection Wavelength 265 nm[4]Not specified265 nm[8]
Temperature Ambient[4]Not specifiedNot specified

Visualizations

TroubleshootingWorkflow start Poor Resolution or Co-elution of Isomers check_column Check Column Health (Age, Contamination) start->check_column Initial Checks check_system Verify System Suitability (Run Standard) start->check_system Initial Checks optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase If column is OK check_system->optimize_mobile_phase If system is OK solvent_choice Solvent Selection (ACN vs. MeOH) optimize_mobile_phase->solvent_choice additives Use Additives (e.g., 0.1% Formic Acid) optimize_mobile_phase->additives gradient Adjust Gradient Profile (Shallow Gradient) optimize_mobile_phase->gradient optimize_temp Optimize Column Temperature temp_eval Systematic Evaluation (e.g., 25, 30, 40 °C) optimize_temp->temp_eval optimize_flow Optimize Flow Rate flow_eval Lower Flow Rate optimize_flow->flow_eval solvent_choice->optimize_temp additives->optimize_temp gradient->optimize_temp temp_eval->optimize_flow solution Improved Resolution flow_eval->solution

Caption: Troubleshooting workflow for poor isomer resolution.

PeakShapeTroubleshooting start Poor Peak Shape (Tailing or Fronting) peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting secondary_interactions Secondary Interactions (Silanol Groups) peak_tailing->secondary_interactions Cause column_contamination Column Contamination peak_tailing->column_contamination Cause solvent_incompatibility Sample Solvent Incompatibility peak_fronting->solvent_incompatibility Cause add_acid Solution: Add Acidic Modifier to Mobile Phase secondary_interactions->add_acid flush_column Solution: Flush Column with Strong Solvent column_contamination->flush_column match_solvent Solution: Match Sample Solvent to Mobile Phase solvent_incompatibility->match_solvent end_node Improved Peak Shape add_acid->end_node flush_column->end_node match_solvent->end_node

Caption: Troubleshooting guide for improving peak shape.

References

Technical Support Center: Kaempferol-3-O-robinoside-7-O-glucoside NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-3-O-robinoside-7-O-glucoside, with a focus on resolving NMR signal overlap.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is NMR analysis challenging?

A1: this compound is a complex flavonoid glycoside. Its structure consists of a kaempferol (B1673270) aglycone with a robinobioside sugar moiety attached at the 3-position and a glucoside sugar moiety at the 7-position. NMR analysis can be challenging due to the presence of multiple sugar units, which leads to significant signal overlap in the 1H NMR spectrum, particularly in the aliphatic region (typically δ 3.0-4.0 ppm) where the sugar protons resonate.[1] This overlap can make it difficult to assign specific proton signals and determine the compound's precise structure and purity.

Q2: Which solvent is best for acquiring NMR spectra of this compound?

A2: DMSO-d6 (Deuterated dimethyl sulfoxide) is a commonly used solvent for acquiring 1H and 13C NMR data of this compound.[1] This is because it is a good solvent for polar compounds like flavonoid glycosides and allows for the observation of exchangeable protons (e.g., hydroxyl groups). However, in aprotic solvents like DMSO-d6, the coupling of hydroxyl protons can further complicate the spectrum.[1] Using a mixture of solvents, such as DMSO-d6 and D2O, can help to exchange the hydroxyl protons and simplify the spectrum by removing their signals and associated couplings.[1]

Q3: What are the typical chemical shift ranges for the key signals in this compound?

A3: The 1H NMR spectrum of kaempferol glycosides in DMSO-d6 typically shows signals for the aromatic protons of the kaempferol core between δ 6.0 and 8.5 ppm. The anomeric protons of the sugar moieties usually appear between δ 4.5 and 5.5 ppm. The remaining sugar protons create a crowded region between δ 3.0 and 4.0 ppm. In the 13C NMR spectrum, the carbons of the aglycone resonate between δ 90 and 180 ppm, while the sugar carbons are typically found between δ 60 and 110 ppm.

Troubleshooting Guide

Issue: I am observing significant signal overlap in the sugar region of my 1H NMR spectrum.

Troubleshooting Steps:

  • Optimize Solvent Conditions:

    • Question: Have you tried acquiring the spectrum in a different solvent or a solvent mixture?

    • Suggestion: As mentioned in the FAQs, using a mixture of DMSO-d6 and a few drops of D2O can simplify the spectrum by exchanging the hydroxyl protons.[1] This can reduce the complexity of the sugar proton signals. You can also try other polar aprotic solvents like acetone-d6 (B32918) or methanol-d4 (B120146) to see if they offer better signal dispersion.

  • Utilize 2D NMR Spectroscopy:

    • Question: Are you using 2D NMR techniques to resolve the overlapping signals?

    • Suggestion: Two-dimensional NMR experiments are essential for resolving signal overlap in complex molecules like this.[2]

      • COSY (Correlation Spectroscopy): This experiment helps identify proton-proton coupling networks, allowing you to trace the connections between adjacent protons within the sugar rings and the aromatic systems.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which is invaluable for assigning the resonances of the sugar moieties.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the linkages between the sugar units and the aglycone.[1]

      • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all the protons within a spin system (e.g., all the protons of a single sugar ring), which can be very helpful in disentangling the overlapping signals.

  • Adjust Acquisition Parameters:

    • Question: Have you tried acquiring the spectrum at a different temperature?

    • Suggestion: Changing the acquisition temperature can sometimes alter the chemical shifts of certain protons, potentially resolving some overlap. This can be particularly effective if conformational exchange is contributing to line broadening or overlap.

Data Presentation

Table 1: 1H and 13C NMR Data of a Closely Related Compound, Kaempferol-3-O-rutinoside-7-O-β-D-glucopyranoside, in DMSO-d6.

Note: Robinoside and Rutinoside differ in the linkage between the two sugar units at the 3-position (rhamnose-(1→6)-galactose for robinoside and rhamnose-(1→6)-glucose for rutinoside). The chemical shifts for the kaempferol aglycone and the 7-O-glucoside are expected to be very similar.

Atom1H δ (ppm), J (Hz)13C δ (ppm)
Kaempferol Aglycone
2156.5
3140.0
4178.1
4a106.1
5161.4
66.45 d (2.0)99.8
7163.4
86.76 d (2.0)95.1
8a157.8
1'121.2
2'8.01 d (8.8)131.5
3'6.90 d (8.8)115.6
4'160.6
5'6.90 d (8.8)115.6
6'8.01 d (8.8)131.5
3-O-Rutinoside
1'' (Glucose)5.48 d (7.2)101.5
2''74.5
3''76.8
4''70.0
5''76.2
6''67.3
1''' (Rhamnose)4.41 d (1.5)101.0
2'''70.6
3'''70.8
4'''72.3
5'''68.6
6'''1.00 d (6.1)18.2
7-O-Glucoside
1''''5.08 d (7.2)100.1
2''''73.5
3''''77.5
4''''70.0
5''''76.9
6''''61.3

Data adapted from a study on phenolic compounds from Gynura divaricata leaves.[2]

Experimental Protocols & Visualizations

Recommended Experimental Workflow for Signal Overlap Resolution

The following workflow is recommended for researchers encountering signal overlap issues during the NMR analysis of this compound.

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis for Resolution cluster_optimization Further Optimization a Acquire 1H NMR in DMSO-d6 c Assess Signal Overlap a->c b Acquire 13C NMR b->c d COSY (H-H Correlations) c->d Overlap Identified h Solvent Titration (e.g., add D2O) c->h Persistent Overlap e HSQC (Direct C-H Correlation) d->e f HMBC (Long-Range C-H Correlations) e->f g TOCSY (Complete Spin Systems) f->g i Variable Temperature NMR h->i

Caption: Recommended workflow for NMR signal overlap resolution.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during the NMR analysis of this compound.

troubleshooting start Start: Signal Overlap in Sugar Region q1 Is the overlap severe in the 1H spectrum? start->q1 a1_yes Proceed to 2D NMR q1->a1_yes Yes a1_no Optimize 1D Experiment q1->a1_no No q2 Are the sugar-aglycone linkages unclear? a1_yes->q2 end Structure Elucidation a1_no->end a2_yes Run HMBC Experiment q2->a2_yes Yes a2_no Are individual sugar spin systems resolved? q2->a2_no No a2_yes->a2_no a3_yes Run TOCSY Experiment a2_no->a3_yes No a2_no->end Yes a3_yes->end a3_no Consider changing solvent (e.g., add D2O) or temperature a3_no->end

References

Technical Support Center: Analysis of Kaempferol-3-O-robinoside-7-O-glucoside by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of Kaempferol-3-O-robinoside-7-O-glucoside.

Mass Spectrometry Fragmentation Pattern Interpretation

Q1: What is the expected mass spectrometry fragmentation pattern for this compound?

A1: The fragmentation of this compound in mass spectrometry is characterized by the sequential loss of its sugar moieties. The fragmentation pathway is dependent on the ionization mode (positive or negative). Robinoside is a disaccharide composed of rhamnose and galactose, with a combined mass loss of approximately 308 Da. The glucoside moiety corresponds to a mass loss of 162 Da. The kaempferol (B1673270) aglycone has a molecular weight of 286 Da.

In negative ion mode (ESI-) , the fragmentation of the deprotonated molecule [M-H]⁻ is expected to begin with the cleavage of the sugar at the 7-O position, followed by the sugar at the 3-O position. The fragmentation of a similar compound, kaempferol-3-O-robinoside-7-O-rhamnoside, shows initial loss of the 7-O-rhamnoside.[1][2]

In positive ion mode (ESI+) , the fragmentation of the protonated molecule [M+H]⁺ typically starts with the loss of the sugar moiety at the 3-O position, followed by the sugar at the 7-O position.

Quantitative Data Summary

The expected m/z values for the precursor and major product ions of this compound (Molecular Formula: C₃₃H₄₀O₂₀, Molecular Weight: 756.66 g/mol ) are summarized below.

Table 1: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode (ESI-)

Ion DescriptionProposed StructurePredicted m/z
[M-H]⁻This compound755.2
[M-H - Glc]⁻Kaempferol-3-O-robinoside593.1
[M-H - Glc - Rha]⁻Kaempferol-3-O-galactoside447.1
[M-H - Glc - Rob]⁻Kaempferol aglycone285.0
[Kaempferol - H - CO]⁻Fragment of Kaempferol257.0
[Kaempferol - H - C₃O₂]⁻Fragment of Kaempferol217.0

Table 2: Predicted MS/MS Fragmentation of this compound in Positive Ion Mode (ESI+)

Ion DescriptionProposed StructurePredicted m/z
[M+H]⁺This compound757.2
[M+H - Rob]⁺Kaempferol-7-O-glucoside449.1
[M+H - Rob - Glc]⁺Kaempferol aglycone287.0
[Kaempferol + H - CO]⁺Fragment of Kaempferol259.0
[Kaempferol + H - C₇H₄O₄]⁺Fragment of Kaempferol153.0

Note: The m/z values are predicted and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol

Detailed Methodology for LC-MS/MS Analysis of Kaempferol Glycosides

This protocol outlines a general procedure for the analysis of kaempferol glycosides, including this compound, from plant extracts.

1. Sample Preparation

  • Extraction:

    • Weigh approximately 100 mg of finely ground, dried plant material.

    • Add 10 mL of 80% methanol (B129727) (or ethanol).

    • Sonication for 30 minutes is recommended to enhance extraction efficiency.[3]

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Optional but Recommended for Complex Matrices):

    • Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash with deionized water to remove polar impurities.

    • Elute the flavonoid glycosides with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[3]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.[3]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-20 min: 5-60% B

    • 20-25 min: 60-95% B

    • 25-28 min: 95% B

    • 28-30 min: 95-5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Ionization Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • MS Analysis:

    • Full Scan Mode: Scan a mass range of m/z 100-1000 to detect the precursor ion.

    • Tandem MS (MS/MS) Mode: Select the precursor ion of this compound ([M-H]⁻ at m/z 755.2 or [M+H]⁺ at m/z 757.2) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (typically in the range of 15-40 eV) to obtain a rich fragmentation spectrum.

Mandatory Visualization

Fragmentation_Pathway cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) M_H [M-H]⁻ m/z 755.2 M_H_Glc [M-H - Glc]⁻ m/z 593.1 M_H->M_H_Glc -162 Da (Glucose) M_H_Glc_Rob [M-H - Glc - Rob]⁻ (Kaempferol) m/z 285.0 M_H_Glc->M_H_Glc_Rob -308 Da (Robinoside) M_H_pos [M+H]⁺ m/z 757.2 M_H_Rob [M+H - Rob]⁺ m/z 449.1 M_H_pos->M_H_Rob -308 Da (Robinoside) M_H_Rob_Glc [M+H - Rob - Glc]⁺ (Kaempferol) m/z 287.0 M_H_Rob->M_H_Rob_Glc -162 Da (Glucose)

References

Technical Support Center: Enhancing the Solubility of Kaempferol-3-O-robinoside-7-O-glucoside for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Kaempferol-3-O-robinoside-7-O-glucoside in bioassays. The information is presented in a question-and-answer format, offering troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a flavonoid glycoside. While specific quantitative solubility data for this compound is limited in public literature, based on its structure and data for similar compounds, its solubility can be generally characterized as follows:

  • Low aqueous solubility: Like many flavonoid glycosides, it is expected to have poor solubility in water and aqueous buffers at neutral pH.

  • Soluble in organic solvents: It is likely soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1]

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For bioassay purposes, the initial solvent of choice is typically Dimethyl Sulfoxide (DMSO) . It is a powerful solvent for many poorly water-soluble compounds and is generally well-tolerated by most cell lines at low final concentrations (typically ≤ 0.5%). Ethanol is another viable option.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:

  • Decrease the final concentration: This is the most direct approach. Determine the highest concentration that remains in solution in your final assay medium.

  • Optimize the dilution method: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing helps to avoid localized high concentrations that can initiate precipitation.

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.1%) to minimize solvent-induced precipitation and potential cellular toxicity.

  • Use a co-solvent system: Prepare your stock solution in a mixture of solvents, for example, a combination of DMSO and ethanol.

  • Employ solubility enhancers: Consider using techniques like cyclodextrin (B1172386) complexation or pH adjustment, which are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Determining the Optimal Solvent and Stock Concentration

Objective: To identify a suitable solvent system and determine the maximum stock concentration that remains stable upon dilution in the aqueous bioassay buffer.

Experimental Protocol:

  • Solvent Screening:

    • Attempt to dissolve a small, known amount of this compound in a range of solvents (e.g., DMSO, ethanol, methanol).

    • Visually inspect for complete dissolution.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent(s).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be applied, but be cautious of potential compound degradation.

  • Serial Dilution in Assay Buffer:

    • Perform serial dilutions of the stock solution into your final bioassay buffer (e.g., PBS, cell culture medium).

    • Observe each dilution for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the assay temperature.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear is your working maximum soluble concentration in the final assay medium.

Data Presentation:

Solvent SystemStock Concentration (mM)Dilution in Aqueous Buffer (1:100)Observation
100% DMSO50PrecipitationUnsuitable
100% DMSO10ClearPotentially suitable
100% Ethanol20PrecipitationUnsuitable
100% Ethanol5ClearPotentially suitable
50:50 DMSO:Ethanol20ClearPromising

Note: This is example data. Actual results will vary depending on the specific compound and buffer.

Issue 2: Improving Aqueous Solubility with Cyclodextrins

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for flavonoids.[2][3]

Experimental Protocol:

  • Prepare Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).

  • Complexation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Quantification of Solubilized Compound:

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Preparation for Bioassay:

    • The supernatant containing the solubilized complex can be sterile-filtered and used for your bioassays.

Data Presentation:

Cyclodextrin (HP-β-CD) Conc. (mM)Solubility of Kaempferol (Aglycone) (µM)Fold Increase
03.61.0
110.83.0
2.525.27.0
545.612.7

Reference data for Kaempferol aglycone.[2][3] The degree of solubility enhancement for the glycoside may differ.

Issue 3: Improving Solubility by pH Adjustment

Objective: To increase the solubility of this compound by modifying the pH of the aqueous buffer. Flavonoids, being phenolic compounds, tend to be more soluble at higher pH due to the ionization of hydroxyl groups.

Experimental Protocol:

  • Initial Suspension:

    • Suspend a known amount of this compound in your desired aqueous buffer at its initial pH.

  • pH Titration:

    • While stirring, incrementally add a dilute solution of a base (e.g., 0.1 M NaOH) to the suspension.

    • Monitor the pH continuously using a calibrated pH meter.

    • Visually observe for dissolution after each addition.

  • Determine Solubilization pH:

    • Note the pH at which the compound completely dissolves.

  • Stability Check:

    • It is crucial to assess the stability of your compound at the solubilizing pH, as extreme pH values can cause degradation. This can be monitored over time using HPLC.

  • Assay Compatibility:

    • Ensure that the final pH of your solution is compatible with your bioassay system (e.g., does not affect cell viability or enzyme activity). You may need to readjust the pH of the final assay medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshoot Troubleshooting cluster_solutions Solubility Enhancement Strategies start Start: Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High Concentration Stock dissolve->stock dilute Add Stock to Buffer (Vortexing) stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Solution Clear observe->no_precipitate lower_conc Lower Final Concentration precipitate->lower_conc co_solvent Use Co-solvent System precipitate->co_solvent cyclodextrin Cyclodextrin Complexation precipitate->cyclodextrin ph_adjust pH Adjustment precipitate->ph_adjust end Proceed to Bioassay no_precipitate->end lower_conc->dilute co_solvent->dissolve cyclodextrin->dilute ph_adjust->dilute

Caption: Troubleshooting workflow for dissolving this compound.

cyclodextrin_complexation cluster_compound Kaempferol Glycoside cluster_cd Cyclodextrin cluster_complex Inclusion Complex K Hydrophobic Compound Complex Water-Soluble Complex K->Complex Complexation (in aqueous solution) CD Hydrophilic Exterior Hydrophobic Interior CD->Complex K_in_CD Compound

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

"Kaempferol-3-O-robinoside-7-O-glucoside" stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kaempferol-3-O-robinoside-7-O-glucoside

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The following guidelines are based on established principles for handling structurally similar flavonoid glycosides, particularly kaempferol (B1673270) derivatives. Researchers should perform initial stability tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What solvents are recommended?

A1: this compound, like many flavonoid glycosides, has low solubility in water.[1][2] For creating stock solutions, the use of organic solvents is necessary.

  • Primary Recommendations: High-purity methanol (B129727) or ethanol (B145695) are often suitable for dissolving kaempferol and its glycosides.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent, but it should be used cautiously as it can be difficult to remove and may affect biological assays.[3]

  • Procedure for Stock Solutions: First, dissolve the compound in a minimal amount of pure organic solvent (e.g., DMSO or ethanol). Subsequently, this stock solution can be diluted with an aqueous buffer or cell culture medium to the final working concentration.[5] When diluting, it is best to add the stock solution to the aqueous medium while vortexing to prevent precipitation.[5]

  • Compatibility: Always ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 0.5% for cell-based assays to avoid solvent-induced artifacts.[5]

Q2: My solution of this compound is changing color. What could be the cause?

A2: Color change, often to a yellowish or brownish hue, is a common indicator of flavonoid degradation. The stability of flavonoids is highly dependent on several factors:

  • pH: Flavonoids are generally more stable in slightly acidic conditions and are prone to degradation in neutral or alkaline solutions.[6] Alkaline conditions, in particular, can catalyze the degradation of many flavonoids.[6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5][7] It is advisable to use deoxygenated solvents and store solutions under an inert atmosphere like nitrogen or argon.[6]

  • Light: Exposure to UV or even visible light can induce photodegradation.[5] Solutions should be stored in amber vials or protected from light by wrapping containers in aluminum foil.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6][8] For food processing simulations, heating can lead to rearrangements of acyl groups and hydrolysis.[9]

Q3: How should I store the solid compound and its stock solutions to ensure stability?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: For long-term storage, the solid powder should be kept in a tightly sealed container, protected from light, and stored at -20°C.[5] Storing it under an inert atmosphere (e.g., argon) is also recommended to minimize oxidation.[5]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol or DMSO.[3] These solutions should be stored in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q4: I am observing inconsistent results in my bioassays. Could compound instability be the issue?

A4: Yes, inconsistent results are a frequent consequence of compound degradation. If you suspect instability:

  • Perform a Stability Check: Analyze your working solution by HPLC at the beginning and end of your experiment's duration. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

  • Control for Degradation: Prepare fresh dilutions of your stock solution immediately before each experiment.[5]

  • Vehicle Control: Always include a vehicle control (the final concentration of the solvent in the assay medium without the compound) in your experiments to account for any effects of the solvent itself.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery after extraction Degradation during extraction: High temperatures, exposure to light, or oxidative conditions can degrade the compound.Use lower extraction temperatures, add an antioxidant like ascorbic acid to the solvent, and perform the extraction in the absence of direct light.[6]
Adsorption to labware: Flavonoids can adsorb to glass surfaces.Use silanized glassware to minimize adsorption.[6]
Precipitation in aqueous media Poor aqueous solubility: The compound is poorly soluble in water.[1][10]Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if precipitation is observed, ensuring it remains compatible with your experimental system. Prepare dilutions immediately before use.
Multiple or shifting peaks in HPLC On-column degradation: The mobile phase composition can affect stability.Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain stability.[6][11]
Isomerization or degradation: The compound may be degrading in the vial before or during analysis.Keep sample vials in a cooled autosampler. Check the stability of the compound in the mobile phase over the typical run time.
Low signal intensity in mass spectrometry Poor ionization: The choice of mobile phase additives and ionization mode is critical.For positive mode, use an acidic mobile phase (e.g., 0.1% formic acid) to promote protonation. For negative mode, a slightly basic mobile phase can improve deprotonation, although acidic modifiers are also commonly used.[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Weighing: Accurately weigh the required amount of solid this compound in a microcentrifuge tube.

  • Dissolution: Add a minimal volume of high-purity DMSO or ethanol to dissolve the solid completely. Vortex briefly to ensure homogeneity. This will be your high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.[5]

  • Working Solution Preparation: Immediately before an experiment, thaw an aliquot of the stock solution. Dilute it to the final working concentration using the appropriate aqueous buffer or cell culture medium. Add the stock solution to the aqueous phase while vortexing to prevent precipitation.[5]

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general method that should be optimized for your specific instrument and compound.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.[12][13]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[12][14]

  • Mobile Phase: A gradient elution is typically employed.[12]

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 21% B

    • 25-45 min: 21% to 50% B

    • Followed by a wash and re-equilibration step.[15]

  • Flow Rate: 0.8 - 1.0 mL/min.[14]

  • Detection: Monitor at the absorbance maximum for kaempferol glycosides, typically around 265 nm and 350 nm.[14]

  • Procedure:

    • Prepare a solution of the compound in your experimental buffer or solvent at the desired concentration.

    • Inject a sample immediately after preparation (t=0).

    • Store the solution under your experimental conditions (e.g., 37°C, room light).

    • Inject samples at various time points (e.g., 1, 3, 6, 12, 24 hours).[15]

    • Calculate the percentage of the compound remaining at each time point by comparing the peak area to the area at t=0.

Visualizations

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the final medium? start->check_solubility check_storage Were stock and solid stored correctly? (-20°C, protected from light) check_solubility->check_storage Yes optimize_solubility Optimize Solubilization: - Use co-solvents - Prepare fresh dilutions - Vortex during dilution check_solubility->optimize_solubility No check_freshness Was the working solution freshly prepared? check_storage->check_freshness Yes improve_storage Improve Storage Protocol: - Aliquot stocks - Use inert gas - Ensure light protection check_storage->improve_storage No run_hplc Run HPLC stability check (Compare t=0 vs. t=end) check_freshness->run_hplc Yes prepare_fresh Always prepare working solutions immediately before use. check_freshness->prepare_fresh No degradation_found Degradation confirmed? (>5-10% loss or new peaks) run_hplc->degradation_found mitigate_degradation Mitigate Degradation: - Adjust pH (slightly acidic) - Use deoxygenated buffers - Protect from light during experiment degradation_found->mitigate_degradation Yes no_degradation Instability is unlikely the root cause. Investigate other experimental variables. degradation_found->no_degradation No

Caption: Troubleshooting flowchart for stability issues.

G General Experimental Workflow for Handling Flavonoids cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control weigh 1. Weigh Solid Compound dissolve 2. Dissolve in minimal DMSO or Ethanol (Stock Solution) weigh->dissolve aliquot 3. Aliquot into amber vials dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw one aliquot store->thaw dilute 6. Dilute to working concentration in assay buffer (prepare fresh) thaw->dilute assay 7. Perform Experiment dilute->assay hplc_initial A. Inject sample at t=0 dilute->hplc_initial Stability Test hplc_final B. Inject sample at t=end assay->hplc_final Stability Test hplc_initial->hplc_final compare C. Compare peak areas hplc_final->compare

Caption: Recommended workflow for preparing and using flavonoid solutions.

References

Technical Support Center: Quantification of Flavonoid Glycosides in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of flavonoid glycosides in plant extracts. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the quantification of flavonoid glycosides where errors commonly occur?

A1: The most critical steps prone to errors are:

  • Extraction: Incomplete extraction of target compounds or co-extraction of interfering substances. The stability of flavonoids during extraction is also a major concern, as factors like temperature and solvent choice can lead to their degradation.[1][2]

  • Hydrolysis: When quantifying total aglycones, incomplete hydrolysis of glycosides or degradation of the released aglycones under harsh acidic conditions can lead to inaccurate results.[3][4]

  • Chromatographic Separation: Poor resolution between isomeric flavonoids or co-elution with matrix components can interfere with accurate quantification.[5][6]

  • Detection and Quantification: Matrix effects in LC-MS, such as ion suppression or enhancement, and in-source fragmentation of glycosides can significantly impact the accuracy of quantification.[5][7][8]

Q2: How do I choose the appropriate extraction solvent for my plant material?

A2: The choice of solvent is crucial for efficient extraction. A common starting point is a mixture of methanol (B129727) or ethanol (B145695) with water (e.g., 80% methanol).[5] The polarity of the solvent should be optimized based on the specific flavonoid glycosides of interest. It's important to consider that flavonoid aglycones are more soluble in polar solvents, while their glycosides are more soluble in less polar solvents.[2] The sample-to-solvent ratio should also be optimized, typically ranging from 1:10 to 1:50 (w/v).[5]

Q3: Should I perform acid hydrolysis or enzymatic hydrolysis to quantify total flavonoid content as aglycones?

A3: Both methods have their advantages and disadvantages.

  • Acid Hydrolysis: This method is widely used and can be effective for complete hydrolysis of O-glycosides.[4][9] However, it can be harsh and lead to the degradation of the resulting aglycones.[4] Optimization of acid concentration, temperature, and time is critical.[10][11]

  • Enzymatic Hydrolysis: This method is milder and more specific, reducing the risk of aglycone degradation.[3][12] However, the choice of enzyme is crucial as they can be highly specific to the sugar moiety and linkage.[4][13] For a broad range of flavonoids, enzyme mixtures like snailase have shown high yields.[3]

Q4: What are matrix effects in LC-MS analysis and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5][7][8] To mitigate matrix effects:

  • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.[5]

  • Optimize Chromatography: Achieve baseline separation of the analyte from matrix components.[5]

  • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

Troubleshooting Guides

Issue 1: Low or No Recovery of Flavonoid Glycosides
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize extraction solvent, time, and temperature. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[1][14] Ensure the plant material is finely ground for better solvent penetration.
Degradation During Extraction Avoid high temperatures and prolonged extraction times, which can degrade unstable flavonoids.[1][2] Store extracts at low temperatures and in the dark to prevent degradation.[14]
Analyte Loss During Sample Preparation For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the analytes. Analyze all fractions (load, wash, and elution) to track any loss.[15]
Improper Storage Flavonoids can be sensitive to light and temperature. Store samples and extracts at -20°C or below and protect them from light.[14]
Issue 2: Inaccurate Quantification due to Hydrolysis Problems
Possible Cause Troubleshooting Step
Incomplete Acid Hydrolysis Optimize the acid concentration (typically 1-2 M HCl), temperature (e.g., 80-100°C), and hydrolysis time.[3][4] Be aware that different glycosides may require different conditions for complete hydrolysis.[4]
Aglycone Degradation during Acid Hydrolysis Use milder hydrolysis conditions (e.g., lower acid concentration and temperature) and shorter times.[4] The addition of an antioxidant like ascorbic acid can help prevent degradation.[4][11]
Incomplete Enzymatic Hydrolysis Ensure the chosen enzyme is active and specific for the glycosidic linkages in your sample. Consider using an enzyme mixture with broad specificity.[3] Optimize pH and temperature for the enzyme.
Issue 3: Poor Chromatographic Performance
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Ensure the sample solvent is not stronger than the initial mobile phase.[15] Adjust the mobile phase pH, especially for ionizable flavonoids; a low pH (e.g., with 0.1% formic acid) often improves peak shape.[5]
Co-elution of Isomers Optimize the chromatographic method, including the column chemistry (e.g., C18), mobile phase composition, and gradient profile to improve resolution. Tandem mass spectrometry (MS/MS) can help differentiate isomers by their unique fragmentation patterns.[5]
Variable Retention Times Use a column thermostat to maintain a consistent temperature, as retention times in reversed-phase chromatography can be sensitive to temperature fluctuations.[15]
Issue 4: Inconsistent or Inaccurate LC-MS Quantification
Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup or chromatographic separation to remove interfering compounds.[5]
In-source Fragmentation Optimize the ion source parameters (e.g., cone voltage) to minimize the breakdown of glycosides into their aglycones in the source, which can lead to inaccurate quantification of the glycoside.[5]
Lack of a Suitable Internal Standard Whenever possible, use a stable isotope-labeled internal standard for the analyte of interest. If not available, use a structural analog that has similar chromatographic and ionization behavior.

Quantitative Data Summary

Table 1: Comparison of Acid and Enzymatic Hydrolysis for the Quantification of Flavonoid Aglycones in Trifolium pratense (Red Clover) Extract.

Flavonoid AglyconeAcid Hydrolysis (1M HCl, 100°C) (µg/g)Enzymatic Hydrolysis (Snailase) (µg/g)
Biochanin A60-61~60
Formononetin36~35
Genistein25.4-30.7~30
Kaempferol1.30-1.42~1.4
Quercetin1.18-1.29~1.3
Isorhamnetin0.215-0.262~0.25
Data adapted from a study on enzymatic hydrolysis of flavonoid glycosides.[3]

Table 2: Recovery of Quercetin and Kaempferol from Broccoli using a Validated HPLC Method.

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Quercetin2.52.4899.20
5.05.11102.15
7.57.3698.07
Kaempferol2.52.4597.92
5.05.09101.83
7.57.4599.33
Data from a study on the validation of an analytical method for flavonoids in broccoli.[10]

Experimental Protocols

Protocol 1: General Extraction of Flavonoid Glycosides from Plant Material
  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) to a constant weight and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of 80% aqueous methanol.[5]

    • Sonciate the mixture for 30 minutes in an ultrasonic bath.[5]

    • Alternatively, perform reflux extraction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours).

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before HPLC or LC-MS analysis.[5]

  • Storage: Store the extract at -20°C in the dark until analysis.

Protocol 2: Acid Hydrolysis for the Determination of Total Flavonoid Aglycones
  • Hydrolysis:

    • Take a known volume of the plant extract (e.g., 1 mL).

    • Add an equal volume of 2 M HCl.[4]

    • To prevent degradation of the aglycones, ascorbic acid can be added.[4][11]

    • Heat the mixture at 90°C for 2 hours in a water bath.[11][16]

  • Extraction of Aglycones:

    • After cooling, extract the released aglycones with a suitable organic solvent (e.g., ethyl acetate).

    • Repeat the extraction three times.

  • Drying and Reconstitution:

    • Combine the organic fractions and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or a suitable solvent for analysis.

Protocol 3: UPLC-MS/MS for Flavonoid Glycoside Quantification
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.[17][18][19]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the compounds, and then returns to the initial conditions for re-equilibration.[5]

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids.[18]

    • Optimize source parameters such as gas flows, temperatures, and voltages.[5]

    • For quantification, operate in Multiple Reaction Monitoring (MRM) mode, selecting precursor and product ion transitions for each analyte and internal standard.[20]

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_hydrolysis Hydrolysis (for Total Aglycones) plant_material Plant Material (Dried, Ground) extraction Extraction (e.g., 80% MeOH, Sonication) plant_material->extraction filtration Centrifugation & Filtration (0.22 µm) extraction->filtration extract Plant Extract filtration->extract direct_analysis Direct Quantification of Glycosides hplc_ms HPLC/UPLC-MS/MS Analysis direct_analysis->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis hydrolysis Hydrolysis (Acid or Enzymatic) aglycone_extraction Aglycone Extraction hydrolysis->aglycone_extraction hydrolysis_analysis HPLC/UPLC-MS/MS Analysis aglycone_extraction->hydrolysis_analysis hydrolysis_analysis->data_analysis extract->direct_analysis Direct Analysis extract->hydrolysis Hydrolysis Pathway troubleshooting_workflow start Inaccurate Quantification Results check_extraction Review Extraction Protocol start->check_extraction check_hydrolysis Review Hydrolysis Protocol (if applicable) check_extraction->check_hydrolysis No extraction_issue Low Recovery or Degradation? check_extraction->extraction_issue Yes check_chromatography Review Chromatography check_hydrolysis->check_chromatography No hydrolysis_issue Incomplete Hydrolysis or Aglycone Degradation? check_hydrolysis->hydrolysis_issue Yes check_ms Review MS Detection check_chromatography->check_ms No chromatography_issue Poor Peak Shape or Resolution? check_chromatography->chromatography_issue Yes ms_issue Matrix Effects or In-source Fragmentation? check_ms->ms_issue Yes solution_extraction Optimize Solvent, Time, Temp. Add Antioxidant. extraction_issue->solution_extraction solution_hydrolysis Optimize Conditions (Acid/Enzyme, Time, Temp). hydrolysis_issue->solution_hydrolysis solution_chromatography Optimize Mobile Phase, Gradient, Column. chromatography_issue->solution_chromatography solution_ms Improve Cleanup, Use Matrix-Matched Standards, Optimize Source. ms_issue->solution_ms

References

Technical Support Center: Supercritical Fluid Extraction of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protocol refinement for the supercritical fluid extraction (SFE) of kaempferol (B1673270) glycosides. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the SFE of kaempferol glycosides in a question-and-answer format.

Q1: Why is the yield of kaempferol glycosides lower than expected?

A1: Low yield is a frequent issue and can be attributed to several factors:

  • Inadequate Solvent Polarity: Supercritical carbon dioxide (SC-CO₂) is a non-polar solvent, while kaempferol glycosides are polar compounds. The solubility of polar analytes in SC-CO₂ is limited.[1]

    • Solution: Introduce a polar co-solvent (modifier) to increase the polarity of the supercritical fluid. Ethanol and methanol (B129727) are commonly used for this purpose.[1][2] The addition of a co-solvent enhances the solvation power of SC-CO₂ for more polar compounds like flavonoids.[3]

  • Suboptimal Extraction Parameters: The efficiency of SFE is highly dependent on pressure, temperature, and co-solvent concentration.

    • Solution: Optimize these parameters. An increase in pressure generally increases the fluid density and, consequently, the solubility of the compounds.[2][3] Temperature has a dual effect; it can increase the vapor pressure of the solute but may decrease the solvent density.[4] Therefore, a systematic optimization using methodologies like Response Surface Methodology (RSM) is recommended.

  • Insufficient Extraction Time: The extraction process may not have reached completion.

    • Solution: Increase the dynamic extraction time to ensure the complete elution of the target compounds. Studies have shown that longer extraction times can lead to higher yields.[2][5]

  • Sample Matrix Effects: The physical and chemical properties of the plant material can hinder extraction.

    • Solution: Ensure proper sample preparation, including grinding to a consistent and appropriate particle size to facilitate solvent penetration. Pre-treatment of the sample, such as defatting, may also be beneficial.

Q2: How can I improve the selectivity of the extraction for kaempferol glycosides?

A2: Achieving high selectivity is crucial for obtaining a pure extract.

  • Fractional Separation: This technique involves coupling multiple separators in series and adjusting the pressure and temperature in each to selectively precipitate compounds with different solubilities.[3]

  • Fine-tuning of SFE Parameters: The density of the supercritical fluid, which dictates its solvating power, can be precisely controlled by manipulating pressure and temperature.[6] A lower density may favor the extraction of less polar compounds, leaving the more polar glycosides behind, which can then be extracted by increasing the density or co-solvent percentage.

  • Co-solvent Gradient: Similar to chromatographic techniques, employing a gradient of increasing co-solvent concentration during the extraction can help to sequentially elute compounds based on their polarity.

Q3: The extracted kaempferol glycosides seem to be degrading. What could be the cause and how can it be prevented?

A3: Thermal degradation can be a concern, although SFE is generally considered a gentle technique.

  • Excessive Temperature: While higher temperatures can improve mass transfer, they may also lead to the degradation of thermolabile compounds like some glycosides.[4]

    • Solution: Operate at milder temperatures. SFE has the advantage of being effective at relatively low temperatures, often between 40°C and 60°C, which helps to preserve the integrity of heat-sensitive compounds.[3][6]

  • Presence of Oxygen and Light: Exposure to oxygen and light during and after extraction can lead to oxidative degradation.

    • Solution: Ensure the SFE system is properly sealed and purged with an inert gas like nitrogen. Collect the extracts in amber vials and store them under inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using SFE over conventional solvent extraction for kaempferol glycosides?

A1: The primary advantage of SFE is that it is a green and environmentally friendly technology.[7] Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the final product by simple depressurization, leaving no harmful solvent residues.[6][7] This is particularly important for applications in the pharmaceutical, nutraceutical, and food industries.[6] While conventional methods might sometimes yield slightly higher total extracts, SFE can offer higher purity of the target compounds.[2]

Q2: What are the optimal SFE conditions for extracting kaempferol glycosides?

A2: The optimal conditions are highly dependent on the specific plant material and the target glycosides. However, based on published studies, a general starting point would be:

  • Pressure: 20–40 MPa (200–400 bar)[2][8]

  • Temperature: 50–80°C[2][8]

  • Co-solvent: 50–70% aqueous ethanol[2][8]

  • Extraction Time: 90–150 minutes[2][8]

It is crucial to perform an optimization study for your specific application to determine the ideal parameters.

Q3: Can water be used as a co-solvent in SFE?

A3: Yes, water can be used as a co-solvent to increase the polarity of supercritical CO₂.[2] However, its miscibility with SC-CO₂ is limited. Ethanol and methanol are generally more common and effective co-solvents for flavonoid extraction.[2]

Q4: Is it necessary to pre-process the plant material before SFE?

A4: Yes, proper sample preparation is critical for efficient extraction. This typically involves:

  • Drying: To reduce the water content, which can affect extraction efficiency.

  • Grinding: To increase the surface area available for contact with the supercritical fluid. A consistent particle size is important for reproducible results.

  • Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent (like n-hexane) or SC-CO₂ without a co-solvent can be performed to remove lipids that might interfere with the extraction of the more polar kaempferol glycosides.

Experimental Protocols

General Protocol for Supercritical Fluid Extraction of Kaempferol Glycosides

This protocol provides a general methodology that should be optimized for specific plant materials and target compounds.

  • Sample Preparation:

    • Dry the plant material at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh the desired amount of powdered sample (e.g., 10-20 g) and place it into the extraction vessel. Cotton or glass wool can be placed at the ends of the vessel to prevent clogging.

  • SFE System Setup and Operation:

    • Set the extraction temperature (e.g., 60°C) and pressure (e.g., 30 MPa).

    • Set the CO₂ flow rate (e.g., 2 mL/min) and the co-solvent (e.g., 60% ethanol) flow rate (e.g., 0.5 mL/min).[2][5]

    • Pressurize the system with CO₂.

    • Once the desired pressure and temperature are stable, start the co-solvent pump and begin the extraction.

    • The extraction can be performed in two modes:

      • Static Extraction: The system is pressurized, and the sample is allowed to equilibrate with the supercritical fluid for a set period (e.g., 30 minutes) before the dynamic extraction begins.

      • Dynamic Extraction: The supercritical fluid continuously flows through the extraction vessel for the entire duration of the experiment (e.g., 120 minutes).

  • Fraction Collection:

    • The extract is collected by depressurizing the fluid through a back-pressure regulator into a collection vial.

    • The collection can be done at atmospheric pressure and room temperature, or in a solvent trap to ensure the capture of all eluted compounds.

  • Analysis:

    • The collected extract can be concentrated under reduced pressure.

    • The content of kaempferol glycosides is then determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Data Presentation

The following tables summarize quantitative data from various studies on the SFE of kaempferol and its glycosides, providing a basis for comparison and protocol development.

Table 1: Optimal SFE Conditions for Kaempferol Glycosides from Tea Seed Cake

ParameterOptimal ValueReference
Pressure20 MPa (200 bar)[8]
Temperature80°C[8]
Co-solvent60% Aqueous Ethanol[8]
Extraction Time150 min[8]
Yield 11.4 ± 0.4 mg/g [8]

Table 2: SFE Parameters for Flavonoids from Ampelopsis grossedentata

ParameterRange StudiedReference
Pressure15, 20, 25 MPa[2]
Temperature40, 50, 60°C[2]
Co-solventMethanol/Ethanol (1:3, 1:1, 3:1)[2]
Dynamic Extraction Time30, 50, 70 min[2]

Table 3: Comparison of SFE and Conventional Extraction for Kaempferol Glycosides from Tea Seed Cake

MethodSolventTimeYieldReference
SFESC-CO₂ + 60% Ethanol2.5 hours11.4 ± 0.4 mg/g[2][8]
Conventional (Reflux)70% Ethanol6 hours11.6 ± 0.2 mg/g[2]

Mandatory Visualization

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis cluster_output Final Product raw_material Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding extraction_vessel Extraction Vessel (Sample Loading) grinding->extraction_vessel separator Separator (Depressurization) extraction_vessel->separator co2_supply CO2 Supply pump High-Pressure Pump co2_supply->pump cosolvent_supply Co-solvent Supply cosolvent_supply->pump heater Heater pump->heater heater->extraction_vessel collection Extract Collection separator->collection analysis Quantification (HPLC/UHPLC-MS) collection->analysis final_product Purified Kaempferol Glycosides analysis->final_product

Caption: Workflow for Supercritical Fluid Extraction of Kaempferol Glycosides.

References

Technical Support Center: Enhancing the Bioavailability of Kaempferol Glycosides for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with kaempferol (B1673270) glycosides in in vivo experiments. Our goal is to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My in vivo study with oral administration of a kaempferol glycoside is showing very low or no detectable levels of the compound in plasma. What could be the reason?

A1: This is a common challenge due to the inherently low oral bioavailability of kaempferol and its glycosides. The primary reasons include:

  • Extensive First-Pass Metabolism: Kaempferol and its glycosides undergo significant metabolism, primarily glucuronidation and sulfation, in the intestines and liver before reaching systemic circulation. This converts the parent compound into metabolites that may not be what you are measuring.[1][2]

  • Efflux by Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are efflux transporters in the intestinal wall that actively pump kaempferol back into the intestinal lumen, preventing its absorption.[1][3]

  • Poor Aqueous Solubility: Kaempferol, particularly the aglycone form, has poor water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[4][5][6]

  • Hydrolysis of Glycosides: While glycosylation can increase water solubility, the sugar moiety often needs to be cleaved for the aglycone (kaempferol) to be absorbed.[7] The efficiency of this deglycosylation by intestinal enzymes can vary.

Troubleshooting Steps:

  • Analyze for Metabolites: Instead of only measuring the parent kaempferol glycoside, analyze plasma samples for its major metabolites, such as kaempferol-3-glucuronide (B1261999) and kaempferol-7-glucuronide.[1]

  • Consider Formulation Strategies: The free form of kaempferol is often poorly soluble. Utilizing a formulation strategy can significantly improve bioavailability. See Q2 for more details.

  • Increase the Dose: While not always ideal, a higher dose might result in detectable plasma concentrations. However, be mindful of potential toxicity and solubility limits.

  • Pre-treat with Enzyme Inhibitors: While complex, co-administration with inhibitors of glucuronidation enzymes or efflux transporters could be explored in a research context to understand the absorption barriers.

Q2: What are the most effective strategies to enhance the oral bioavailability of kaempferol glycosides for my animal studies?

A2: Several formulation and co-administration strategies can significantly improve the bioavailability of kaempferol and its glycosides. These can be broadly categorized as:

  • Nanoformulations: Encapsulating kaempferol into nanoparticles protects it from degradation and metabolism in the gut, and can enhance its absorption.[8][9][10][11] Common nanoformulations include:

    • Polymeric Nanoparticles: Using polymers like PLGA to encapsulate kaempferol.[12]

    • Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can improve the solubility and absorption of lipophilic compounds like kaempferol.[10]

    • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can increase the surface area for absorption.[8][13]

    • Phospholipid Complexes: Forming a complex of kaempferol with phospholipids (B1166683) can enhance its lipophilicity and ability to cross cell membranes.[4][14]

  • Solid Dispersions: Mixing kaempferol with a carrier like Poloxamer 407 can improve its dissolution rate and, consequently, its bioavailability.[5]

  • Enzymatic Hydrolysis: Converting kaempferol glycosides to the more readily absorbable aglycone form (kaempferol) prior to administration can be an effective strategy.[15][16][17]

  • Co-administration with Bioenhancers: Administering kaempferol with fatty substances can increase its absorption.[18][19]

Q3: Should I administer the kaempferol glycoside or the aglycone (kaempferol) in my in vivo study?

A3: The choice depends on your research question.

  • Administering the Glycoside: If you are studying the effects of the specific glycoside as it is found in nature, then administering the glycoside is appropriate. However, be aware that it will likely be metabolized to the aglycone and other conjugated forms in vivo.[1] Some studies suggest that certain glycosides may have better bioavailability than the aglycone form.[20]

  • Administering the Aglycone: Kaempferol aglycone is generally more lipophilic and can be more readily absorbed by passive diffusion across the intestinal epithelium.[7] Many studies suggest that the biological activities of kaempferol glycosides are exerted by the aglycone after deglycosylation in the body.[15][16] If your focus is on the systemic effects of kaempferol itself, administering the aglycone, preferably in an enhanced bioavailability formulation, is a more direct approach.

Q4: I am considering enzymatic hydrolysis to produce kaempferol from its glycoside. Where can I find a suitable protocol?

A4: Enzymatic hydrolysis is an effective method to obtain the aglycone. A general protocol is provided in the "Experimental Protocols" section below. The choice of enzyme depends on the sugar moiety of your specific kaempferol glycoside. For example, β-glucosidase can be used to hydrolyze kaempferol-7-O-glucoside, while α-L-rhamnosidase may be needed for rutinosides.[15][16] A commercially available enzyme mix called snailase has also been shown to be effective in hydrolyzing a variety of flavonoid glycosides, including those of kaempferol.[21]

Q5: Are there any specific signaling pathways I should investigate when studying the effects of kaempferol in vivo?

A5: Yes, kaempferol is known to modulate several key signaling pathways involved in processes like cancer, inflammation, and apoptosis.[22][23][24][25] Some of the most relevant pathways to investigate include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway.[22][23]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Kaempferol can modulate its activity.

  • Nrf2 Pathway: This pathway is a key regulator of the antioxidant response. Kaempferol can influence Nrf2 signaling.[22]

  • NF-κB Pathway: This pathway is a central mediator of inflammation. Kaempferol has demonstrated anti-inflammatory effects through the inhibition of this pathway.

Diagrams for these pathways are provided in the "Mandatory Visualizations" section.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Kaempferol with Different Formulations in Rats

FormulationDoseCmax (µg/mL)AUC (0-t) (mg/L·h)Relative Bioavailability Increase (vs. Free Kaempferol)Reference
Free Kaempferol100 mg/kg (oral)~0.2 µg/mL~0.6 mg/L·h1 (Baseline)[2]
Kaempferol-Phospholipid Complex50 mg/kg (oral)3.94 ± 0.8357.81 ± 9.43~4.2-fold[4]
Kaempferol Solid Dispersion (with Poloxamer 407)50 mg/kg (oral)~2-fold higher than free KPF~2-fold higher than free KPF~2-fold[5]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. This table provides an illustrative summary.

Experimental Protocols

Protocol 1: Preparation of Kaempferol-Loaded Polymeric Nanoparticles

This protocol is a general guideline for preparing kaempferol-loaded nanoparticles using the solvent displacement method with PLGA as the polymer.

Materials:

  • Kaempferol

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Acetone

  • Poloxamer 188 or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic homogenizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of kaempferol and PLGA in acetone. A common polymer:drug ratio to start with is 20:1.[12]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188) in deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at a moderate speed.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of acetone.

  • Particle Size Reduction (Optional): If necessary, sonicate the nanoparticle suspension to reduce the particle size and improve homogeneity.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated kaempferol and excess surfactant. Repeat the washing step 2-3 times.

  • Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and easy redispersion.

Protocol 2: Enzymatic Hydrolysis of Kaempferol Glycosides

This protocol provides a general method for the enzymatic conversion of kaempferol glycosides to kaempferol aglycone.

Materials:

  • Kaempferol glycoside (e.g., kaempferol-3-O-rutinoside)

  • Appropriate enzyme(s) (e.g., β-glucosidase, α-L-rhamnosidase, or snailase)[15][16][21]

  • Disodium hydrogen phosphate-citrate buffer (pH range 3.5-6.5)

  • Water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a solution of the kaempferol glycoside in the appropriate buffer. The optimal pH will depend on the enzyme used.[16]

  • Enzyme Addition: Add the enzyme to the substrate solution. The concentration of the enzyme should be optimized for efficient hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined period (e.g., 1-24 hours).[16][21]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using HPLC to quantify the disappearance of the glycoside and the appearance of the aglycone.

  • Reaction Termination: Once the reaction is complete, terminate it by heating the mixture (e.g., to 90-100°C for 10 minutes) to denature the enzyme.

  • Extraction of Kaempferol: Extract the kaempferol aglycone from the reaction mixture using an organic solvent like ethyl acetate.

  • Purification: The extracted kaempferol can be further purified using techniques like column chromatography if necessary.

Protocol 3: Oral Gavage in Rodents

This is a standard protocol for administering substances orally to mice or rats. All procedures should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.[26][27][28][29][30]

Materials:

  • Appropriate size gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Kaempferol formulation

Procedure:

  • Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck to immobilize the head.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the mouth to the last rib, to ensure it will reach the stomach without causing injury.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.

  • Substance Administration: Once the needle is in the correct position, slowly administer the kaempferol formulation.

  • Needle Removal: Gently withdraw the needle along the same path it was inserted.

  • Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as labored breathing, immediately after the procedure and for a period afterward.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Strategies cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis Kaempferol_Glycoside Kaempferol Glycoside Nanoformulation Nanoformulation (e.g., PLGA NP, NLC) Kaempferol_Glycoside->Nanoformulation Encapsulation Enzymatic_Hydrolysis Enzymatic Hydrolysis Kaempferol_Glycoside->Enzymatic_Hydrolysis Oral_Gavage Oral Gavage in Rodents Nanoformulation->Oral_Gavage Aglycone Kaempferol Aglycone Enzymatic_Hydrolysis->Aglycone Aglycone->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Kaempferol & Metabolites Blood_Sampling->Plasma_Analysis PK_Parameters Determine Cmax, AUC Plasma_Analysis->PK_Parameters PI3K_AKT_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bioavailability_Strategies Low_Bioavailability Low Bioavailability of Kaempferol Glycosides Enhancement_Strategies Enhancement Strategies Low_Bioavailability->Enhancement_Strategies Nanoformulation Nanoformulation Enhancement_Strategies->Nanoformulation Enzymatic_Hydrolysis Enzymatic Hydrolysis Enhancement_Strategies->Enzymatic_Hydrolysis Co_administration Co-administration Enhancement_Strategies->Co_administration Improved_Bioavailability Improved Bioavailability (Increased Cmax, AUC) Nanoformulation->Improved_Bioavailability Enzymatic_Hydrolysis->Improved_Bioavailability Co_administration->Improved_Bioavailability

References

Technical Support Center: Troubleshooting Interference in Antioxidant Capacity Assays for Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges encountered during the antioxidant capacity assessment of flavonoids. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate potential interferences and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why do I get different antioxidant capacity values for the same flavonoid sample when using different assays (e.g., DPPH, ABTS, FRAP, ORAC)?

A1: It is common to obtain varying antioxidant capacity values for the same sample across different assays. This is primarily due to the different underlying chemical mechanisms of these assays. Antioxidant capacity assays can be broadly categorized into two main types based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT-based assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • SET-based assays , like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, quantify the capacity of an antioxidant to transfer one electron to reduce an oxidant. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both HAT and SET mechanisms.

Different flavonoids exhibit varying efficiencies in these distinct chemical reactions, leading to different measured antioxidant capacities. For a comprehensive evaluation of a flavonoid's antioxidant potential, it is recommended to use a panel of assays that cover both HAT and SET mechanisms.

Q2: My flavonoid extract is colored. How can I prevent this from interfering with colorimetric assays like the DPPH assay?

A2: Color interference is a significant challenge when working with colored flavonoid extracts, such as those rich in anthocyanins, as the sample's absorbance can overlap with that of the assay's chromogen (e.g., the purple DPPH radical).[1][2] To correct for this, you should prepare a "sample blank" for each concentration of your extract. This blank should contain the sample and the solvent but not the DPPH reagent. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample containing the DPPH reagent.

Q3: Can the solvent I use to dissolve my flavonoid sample affect the antioxidant capacity results?

A3: Absolutely. The choice of solvent can significantly influence the measured antioxidant capacity.[3] The polarity of the solvent affects the solubility of the flavonoid and the kinetics of the reaction with the radical or oxidant. For instance, in the DPPH assay, the radical scavenging activity of flavonoids can vary considerably in solvents like methanol (B129727), ethanol (B145695), or acetone (B3395972). It is crucial to be consistent with the solvent used and to report it in your methodology. When comparing results, ensure that the same solvent system was used.

Q4: I am observing inconsistent results in my ABTS assay. What could be the cause?

A4: High variability in the ABTS assay can stem from several factors. The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow, and a fixed-time measurement might not capture the reaction's endpoint.[4] Furthermore, the pH of the reaction medium can significantly influence the antioxidant capacity of flavonoids in the ABTS assay.[5] It is essential to control the reaction time and pH to ensure reproducibility. Using a buffered solution and performing a kinetic study to determine the optimal reaction time are recommended.

Q5: My FRAP assay is not producing the expected blue color. What might be wrong?

A5: The FRAP assay relies on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form, which has an intense blue color.[6] If you are not observing this color change, it could be due to:

  • Incorrect pH: The FRAP assay must be conducted under acidic conditions (pH 3.6). An improperly prepared acetate (B1210297) buffer can hinder the reaction.

  • Reagent Degradation: The FRAP reagent should be prepared fresh. If the reagent is not a light yellow/brown color before the addition of the sample, it may have degraded or been prepared incorrectly.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered in popular antioxidant capacity assays.

DPPH Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
Inconsistent or non-reproducible results 1. DPPH solution instability (degrades with light exposure).[7] 2. Reaction time not standardized. 3. Inaccurate pipetting.1. Prepare fresh DPPH solution daily and store it in an amber bottle in the dark. 2. Standardize the incubation time for all samples and standards. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Sample absorbance is higher than the control 1. The sample is colored and absorbs at the measurement wavelength (~517 nm).[1] 2. Presence of particulate matter in the sample.1. Prepare a sample blank (sample + solvent, no DPPH) for each concentration and subtract its absorbance.[8] 2. Centrifuge the sample extract and use the supernatant for the assay.
Low or no antioxidant activity detected 1. The flavonoid has low reactivity with the DPPH radical. 2. The sample concentration is too low. 3. The flavonoid is not soluble in the assay solvent.1. Use a different assay (e.g., ABTS or ORAC) that may be more suitable for your compound. 2. Increase the concentration of your sample. 3. Try a different solvent or a co-solvent system to improve solubility.
Negative absorbance values The sample concentration is too high, leading to complete bleaching of the DPPH radical.Dilute the sample and re-run the assay to ensure the final absorbance falls within the linear range of the spectrophotometer.
ABTS Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High variability in results 1. Incomplete reaction due to short incubation time.[4] 2. Inconsistent preparation of the ABTS•+ radical cation. 3. pH of the reaction medium is not controlled.[5]1. Perform a kinetic study to determine the time required to reach the reaction endpoint for your samples. 2. Strictly follow a standardized protocol for ABTS•+ generation, ensuring a consistent incubation time (12-16 hours in the dark). Adjust the absorbance of the working solution to a consistent value (e.g., 0.700 ± 0.02) at 734 nm. 3. Use a buffered solution (e.g., phosphate-buffered saline, PBS) to maintain a constant pH.
Low TEAC values 1. The flavonoid has a slow reaction kinetic with the ABTS•+. 2. The pH of the medium is not optimal for the antioxidant activity of the flavonoid.1. Increase the incubation time to allow the reaction to go to completion. 2. Investigate the effect of pH on the antioxidant activity of your specific flavonoid and choose a pH that maximizes its activity.
Negative absorbance values The sample concentration is too high, causing complete decolorization of the ABTS•+.Dilute the sample to bring the absorbance reading within the linear range of the standard curve.
FRAP Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
No or weak blue color development 1. Incorrect pH of the acetate buffer (should be 3.6). 2. FRAP reagent was not prepared fresh. 3. The sample contains chelating agents that interfere with the iron.1. Prepare fresh acetate buffer and verify the pH. 2. Always prepare the FRAP reagent on the day of the assay. 3. Consider that metal chelation is part of the antioxidant mechanism of some flavonoids. If you need to specifically measure the reducing power, you may need to use a different assay.
Precipitate formation The sample is not soluble in the aqueous FRAP reagent.Try to dissolve the sample in a small amount of organic solvent before diluting it with the FRAP reagent. However, be aware that the solvent might affect the assay.
Results are not comparable to other assays The FRAP assay only measures the reducing power of a sample and does not detect compounds that act by hydrogen atom transfer.[6]Use a combination of assays (e.g., FRAP and ORAC) to get a more complete picture of the antioxidant capacity.
ORAC Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High variability in fluorescence decay curves 1. AAPH (the peroxyl radical generator) solution is not fresh or has been improperly stored. 2. Inconsistent temperature control during the assay. 3. Pipetting errors, especially with the AAPH addition.[9][10]1. Prepare fresh AAPH solution for each assay and keep it on ice. 2. Ensure the microplate reader maintains a constant temperature (usually 37°C) throughout the assay. 3. Use a multichannel pipette for simultaneous AAPH addition to all wells to minimize timing differences.
Low ORAC values 1. The flavonoid is not soluble in the aqueous buffer. 2. The flavonoid primarily acts through a SET mechanism, which is not efficiently detected by the HAT-based ORAC assay.1. Try using a co-solvent like acetone or cyclodextrin (B1172386) to improve solubility. 2. Complement the ORAC assay with a SET-based assay like DPPH or FRAP.
Fluorescence signal is unstable or noisy 1. The fluorescein (B123965) probe has degraded due to light exposure. 2. Contamination of the microplate or reagents.1. Protect the fluorescein solution from light. 2. Use clean, high-quality microplates and fresh reagents.

Quantitative Data Summary

The following tables provide a summary of quantitative data illustrating the impact of various factors on antioxidant capacity assays of flavonoids.

Table 1: Effect of Solvent on the DPPH Radical Scavenging Activity (IC₅₀) of Quercetin.

SolventIC₅₀ (µg/mL)Reference
Methanol19.17[11]
Ethanol36.30[12]
Water>100Inferred from low solubility

Note: IC₅₀ is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: Effect of pH on the ABTS Radical Scavenging Activity of Tea Infusions.

Tea TypeTEAC at pH 4.5 (µmol Trolox/g)TEAC at pH 7.0 (µmol Trolox/g)Reference
Green Tea824[5]
Black Tea1022[5]

Note: Trolox Equivalent Antioxidant Capacity (TEAC) is a measure of antioxidant strength. Higher values indicate greater antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Standard Solution (Trolox or Ascorbic Acid): Prepare a 1 mM stock solution in methanol. Prepare a series of dilutions (e.g., 0-100 µM) from the stock solution.

  • Sample Solution: Dissolve the flavonoid extract in methanol to obtain a series of concentrations.

2. Assay Procedure (96-well plate):

  • Add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the standard or sample solution to the respective wells.

  • For the blank, add 100 µL of methanol.

  • For color correction, prepare separate wells with 100 µL of the sample and 100 µL of methanol (no DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Correct the absorbance of the samples by subtracting the absorbance of the corresponding sample blank.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % inhibition against the concentration of the standard/sample to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

2. Assay Procedure (96-well plate):

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Add 10 µL of the standard or sample solution.

  • Incubate at room temperature for a predetermined time (e.g., 6-30 minutes) in the dark.

  • Measure the absorbance at 734 nm.

3. Calculation:

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

2. Assay Procedure (96-well plate):

  • Add 180 µL of the FRAP reagent to each well.

  • Add 20 µL of the standard (FeSO₄·7H₂O) or sample solution.

  • Incubate at 37°C for 4-6 minutes.

  • Measure the absorbance at 593 nm.

3. Calculation:

  • The results are expressed as FRAP values (in µM Fe(II)), which are calculated from a standard curve prepared with ferrous sulfate.

Oxygen Radical Absorbance Capacity (ORAC) Assay

1. Reagent Preparation:

2. Assay Procedure (96-well black plate):

  • Add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of the sample, standard, or buffer (blank).

  • Incubate the plate at 37°C for 15-30 minutes in the microplate reader.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately start kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes, maintaining the temperature at 37°C.

3. Calculation:

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • Calculate the Net AUC = AUC_sample - AUC_blank.

  • Plot the Net AUC against the Trolox concentration to generate a standard curve. The ORAC values of the samples are then calculated from this curve and expressed as Trolox equivalents.

Visualizations

Troubleshooting_Workflow_DPPH_Assay start Start DPPH Assay inconsistent_results Inconsistent or Non-Reproducible Results? start->inconsistent_results check_reagents Check Reagent Stability: - Prepare fresh DPPH solution daily - Store in dark, amber bottle inconsistent_results->check_reagents Yes high_absorbance Sample Absorbance > Control? inconsistent_results->high_absorbance No standardize_time Standardize Incubation Time (e.g., 30 min) check_reagents->standardize_time check_pipetting Verify Pipetting Accuracy: - Calibrate pipettes - Use proper technique standardize_time->check_pipetting re_run_assay Re-run Assay check_pipetting->re_run_assay re_run_assay->high_absorbance color_correction Perform Color Correction: - Prepare sample blank (sample + solvent) - Subtract blank absorbance high_absorbance->color_correction Yes low_activity Low or No Activity? high_absorbance->low_activity No color_correction->low_activity consider_other_assays Consider Other Assays (ABTS, ORAC) low_activity->consider_other_assays Yes end End low_activity->end No increase_concentration Increase Sample Concentration consider_other_assays->increase_concentration check_solubility Check Sample Solubility: - Try different solvents increase_concentration->check_solubility check_solubility->re_run_assay

Caption: Troubleshooting workflow for the DPPH assay.

Antioxidant_Assay_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_Mixed Mixed Mode (HAT & SET) HAT Antioxidant (AH) + Radical (R•) -> Antioxidant Radical (A•) + Reduced Radical (RH) ORAC ORAC Assay SET Antioxidant (ArOH) + Oxidant -> Antioxidant Radical Cation (ArOH•+) + Reduced Oxidant DPPH DPPH Assay FRAP FRAP Assay ABTS ABTS Assay Assay_Type Antioxidant Capacity Assays cluster_HAT cluster_HAT Assay_Type->cluster_HAT cluster_SET cluster_SET Assay_Type->cluster_SET cluster_Mixed cluster_Mixed Assay_Type->cluster_Mixed

Caption: Mechanisms of antioxidant capacity assays.

Assay_Selection_Workflow start Define Research Question and Sample Type sample_properties Consider Sample Properties: - Solubility (Hydrophilic/Lipophilic) - Color - pH start->sample_properties mechanism_interest Primary Mechanism of Interest? sample_properties->mechanism_interest hat_assays HAT-based Assays (e.g., ORAC) mechanism_interest->hat_assays HAT set_assays SET-based Assays (e.g., DPPH, FRAP) mechanism_interest->set_assays SET mixed_assays Mixed-mode Assays (e.g., ABTS) mechanism_interest->mixed_assays Both/Unsure comprehensive_profile For a Comprehensive Profile, Use a Panel of Assays hat_assays->comprehensive_profile set_assays->comprehensive_profile mixed_assays->comprehensive_profile final_selection Select Appropriate Assay(s) comprehensive_profile->final_selection

Caption: Logical workflow for selecting an antioxidant assay.

References

Technical Support Center: Analysis of Kaempferol-3-O-robinoside-7-O-glucoside and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-3-O-robinoside-7-O-glucoside. The information provided is intended to assist with the analysis of its degradation products and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under common experimental conditions?

A1: this compound is a triglycoside, and its degradation primarily involves the cleavage of the glycosidic bonds. The expected degradation products depend on the conditions applied:

  • Acid Hydrolysis: Harsh acid hydrolysis will cleave all glycosidic linkages, yielding the aglycone, Kaempferol (B1673270) , and the individual sugar moieties: glucose , galactose , and rhamnose . Milder acid conditions may result in partial hydrolysis, yielding intermediate products such as Kaempferol-3-O-robinoside, Kaempferol-7-O-glucoside, and Kaempferol.

  • Enzymatic Hydrolysis: The products of enzymatic hydrolysis depend on the specificity of the enzyme used. A broad-spectrum glycosidase mixture, such as snailase, can hydrolyze the molecule to its aglycone, Kaempferol .[1][2][3] Specific glycosidases would yield more defined products. For example, a β-glucosidase would be expected to cleave the 7-O-glucoside linkage first.

  • Thermal Degradation: At elevated temperatures, particularly in the presence of water, the primary degradation product is the aglycone, Kaempferol . Further heating can lead to the opening of the heterocyclic C-ring, resulting in the formation of smaller aromatic compounds like phloroglucinol (B13840) and p-hydroxybenzoic acid.

Q2: What is the expected mass spectrometric fragmentation pattern for this compound?

A2: In negative ion mode ESI-MS/MS, the fragmentation of this compound (molecular weight: 756.66 g/mol ) is expected to proceed through the sequential loss of its sugar moieties. Based on the fragmentation of similar kaempferol triglycosides, the following fragmentation pathway is likely:

  • [M-H]⁻ at m/z 755.2: The deprotonated molecule.

  • Loss of the terminal rhamnose: A neutral loss of 146 Da, resulting in a fragment at m/z 609.2 .

  • Loss of the entire robinoside moiety (rhamnosyl-galactose): A neutral loss of 308 Da, leading to a fragment at m/z 447.1 . This would correspond to Kaempferol-7-O-glucoside.

  • Loss of the glucoside moiety: A neutral loss of 162 Da from the [M-H]⁻ ion, resulting in a fragment at m/z 593.2 , corresponding to Kaempferol-3-O-robinoside.

  • Formation of the aglycone anion [Y₀]⁻: The most stable fragment, corresponding to the kaempferol aglycone, will be observed at m/z 285.0 . This is often the base peak in the MS/MS spectrum.[4][5]

A radical aglycone ion [Y₀-H]⁻˙ at m/z 284 may also be observed, which is characteristic of 3-O-glycosylated flavonols.[6]

Q3: I am having trouble with poor peak shape and retention time variability during HPLC analysis. What could be the cause?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) and shifting retention times are common issues in HPLC analysis of flavonoid glycosides. Here are some potential causes and troubleshooting steps:

  • Inappropriate Mobile Phase pH: The phenolic hydroxyl groups of flavonoids can ionize at higher pH, leading to peak tailing. Using an acidic mobile phase, typically with 0.1% formic acid or acetic acid, can suppress this ionization and improve peak shape.[7]

  • Column Contamination: Flavonoid samples, especially from crude extracts, can contain matrix components that accumulate on the column, affecting performance. To address this, use a guard column and implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample before injection.[7][8]

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.[9]

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven. Temperature variations can significantly impact retention times.[9]

  • Air in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, which can affect peak integration and retention time. Degas the mobile phase and purge the pump to remove any trapped air.[9]

Troubleshooting Guides

Problem 1: Low or No Signal in LC-MS Analysis
Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Flavonoids generally ionize well in negative ion mode.
In-source Fragmentation The glycosidic bonds may be cleaving in the ion source before mass analysis. Reduce the cone/fragmentor voltage to minimize in-source fragmentation and preserve the molecular ion.[7]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample cleanup using SPE or dilute the sample.
Incorrect Mass Range Ensure the mass spectrometer is scanning the correct m/z range to detect the parent ion (m/z 755.2 for [M-H]⁻) and its expected fragments.
Compound Degradation The compound may be degrading in the sample vial or during the analytical run. Ensure the autosampler is kept at a low temperature and use fresh samples.
Problem 2: Difficulty in Identifying Degradation Products
Potential Cause Troubleshooting Steps
Co-elution of Isomers Degradation may produce isomeric compounds that are not resolved chromatographically. Optimize the HPLC gradient to improve separation. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).
Lack of Fragmentation Data The identity of degradation products cannot be confirmed without MS/MS data. Perform targeted MS/MS experiments on the parent ions of suspected degradation products to obtain fragmentation patterns.
Low Abundance of Products Degradation products may be present at low concentrations. Increase the sample concentration or use a more sensitive mass spectrometer.
Complex Matrix The presence of numerous other compounds in the sample can make it difficult to identify the peaks corresponding to the degradation products. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to help in formula determination.

Data Presentation

Table 1: Expected m/z Values for this compound and its Major Degradation Products in Negative Ion Mode LC-MS.

CompoundMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
This compoundC₃₃H₄₀O₂₀755.20609.2 (loss of rhamnose), 447.1 (loss of robinoside), 285.0 (aglycone)
Kaempferol-3-O-robinosideC₂₇H₃₀O₁₅593.15285.0 (aglycone)
Kaempferol-7-O-glucosideC₂₁H₂₀O₁₁447.09285.0 (aglycone)
Kaempferol (Aglycone)C₁₅H₁₀O₆285.04-

Experimental Protocols

Protocol 1: Acid Hydrolysis for the Determination of the Aglycone

This protocol is designed for the complete hydrolysis of this compound to its aglycone, kaempferol.

  • Sample Preparation: Dissolve a known amount of the sample in methanol.

  • Hydrolysis:

    • Add an equal volume of 2 M hydrochloric acid (HCl) to the methanolic sample solution.

    • Heat the mixture at 90 °C for 2 hours in a sealed vial.

  • Extraction:

    • After cooling, neutralize the solution with sodium bicarbonate.

    • Extract the aglycone (kaempferol) with ethyl acetate (B1210297) three times.

    • Combine the ethyl acetate fractions.

  • Analysis:

    • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Protocol 2: Enzymatic Hydrolysis using Snailase

This protocol provides a general method for the enzymatic hydrolysis of kaempferol glycosides to the aglycone.[1][2][3]

  • Enzyme Solution Preparation: Prepare a solution of snailase (from Helix pomatia) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • Hydrolysis:

    • Dissolve the sample in the buffer.

    • Add the snailase solution to the sample solution.

    • Incubate the mixture at 37 °C for a specified period (e.g., 2-24 hours), with occasional shaking. The optimal incubation time should be determined experimentally.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the aglycone into the organic layer.

  • Analysis:

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue for HPLC or LC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample This compound Sample dissolve Dissolve in Methanol/Buffer sample->dissolve acid Acid Hydrolysis (e.g., 2M HCl, 90°C) dissolve->acid enzyme Enzymatic Hydrolysis (e.g., Snailase, 37°C) dissolve->enzyme thermal Thermal Degradation (e.g., >100°C) dissolve->thermal extraction Extraction of Degradation Products acid->extraction enzyme->extraction thermal->extraction hplc HPLC-UV/DAD Analysis extraction->hplc lcms LC-MS/MS Analysis extraction->lcms

Caption: Experimental workflow for the degradation and analysis of this compound.

troubleshooting_workflow cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting cluster_signal Signal Intensity Troubleshooting node_action Consult Instrument Manual or Further Expertise node_ok Analysis Successful start Problem with LC-MS Analysis? peak_shape Poor Peak Shape? start->peak_shape peak_shape->node_action No retention_time Retention Time Drift? peak_shape->retention_time Yes check_ph Check Mobile Phase pH (acidic?) peak_shape->check_ph Yes retention_time->node_action No low_signal Low/No Signal? retention_time->low_signal Yes check_temp Ensure Constant Column Temperature retention_time->check_temp Yes low_signal->node_action No low_signal->node_ok Yes optimize_source Optimize MS Source Parameters low_signal->optimize_source Yes check_column Inspect Column for Contamination check_ph->check_column check_sample_prep Improve Sample Cleanup (SPE) check_column->check_sample_prep check_equilibration Increase Column Equilibration Time check_temp->check_equilibration check_flow Check for Flow Rate Consistency check_equilibration->check_flow check_fragmentation Reduce In-Source Fragmentation optimize_source->check_fragmentation check_matrix Investigate Matrix Effects check_fragmentation->check_matrix

Caption: Troubleshooting workflow for common issues in the LC-MS analysis of flavonoid glycosides.

References

Minimizing matrix effects in LC-MS analysis of "Kaempferol-3-O-robinoside-7-O-glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Kaempferol-3-O-robinoside-7-O-glucoside. Our goal is to help you minimize matrix effects and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a flavonoid triglycoside found in various plants. Its analysis by LC-MS can be challenging due to its complex structure, susceptibility to in-source fragmentation, and the significant impact of matrix effects from complex biological samples, which can lead to ion suppression or enhancement.

Q2: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy and precision of quantification.[1]

Q3: What are the common sources of matrix effects in the analysis of this compound?

Common sources of matrix effects include phospholipids (B1166683) from plasma samples, salts, endogenous metabolites, and other components of the sample matrix that co-elute with the analyte.[1] These molecules can compete with the analyte for ionization in the MS source.

Q4: How can I assess the matrix effect for my analysis?

The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the quantitative analysis of this compound?

While not strictly mandatory for all applications, the use of a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise results.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / High Variability Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to better separate the analyte from interfering peaks. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[2] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This can help compensate for signal suppression.
Suboptimal MS Parameters: The settings for the mass spectrometer are not optimized for the analyte.1. Tune the Instrument: Perform a full optimization of the ion source parameters (e.g., capillary voltage, gas flows, temperature) for this compound. 2. Check Ionization Mode: Evaluate both positive and negative ionization modes to determine which provides a better response. Flavonoids often perform well in negative ion mode.
Poor Peak Shape (Tailing or Fronting) Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong, causing band broadening.1. Match Injection Solvent to Initial Mobile Phase: Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.
Column Overload: The concentration of the analyte or other matrix components is too high for the column capacity.1. Dilute the Sample: Inject a more diluted sample to see if peak shape improves.
Secondary Interactions: The analyte is interacting with active sites on the column packing material.1. Use a Column with Endcapping: Ensure you are using a high-quality, end-capped C18 column. 2. Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of phenolic compounds.
Inconsistent Retention Time Column Equilibration: The column is not properly equilibrated between injections.1. Increase Equilibration Time: Extend the post-run time at initial mobile phase conditions to ensure the column is fully re-equilibrated.
Mobile Phase Instability: The mobile phase composition is changing over time.1. Freshly Prepare Mobile Phase: Prepare fresh mobile phases daily and ensure they are properly mixed and degassed.
Presence of Unexpected Peaks or High Background In-source Fragmentation: The analyte is fragmenting in the ion source of the mass spectrometer.1. Optimize Source Conditions: Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation. The characteristic loss of sugar moieties can often be observed.[3][4]
Carryover: Residual analyte from a previous injection is present.1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. 2. Inject a Blank: Run a blank injection after a high concentration sample to confirm carryover.

Quantitative Data Summary

The following table provides illustrative data on the recovery and matrix effects for a flavonoid triglycoside similar to this compound in human plasma, comparing common sample preparation techniques. Please note that this data is representative and actual values should be determined experimentally for your specific analyte and matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (PPT) 95 ± 545 ± 10 (Ion Suppression)43 ± 9
Liquid-Liquid Extraction (LLE) 85 ± 880 ± 7 (Minor Ion Suppression)68 ± 10
Solid Phase Extraction (SPE) - C18 90 ± 692 ± 5 (Minimal Ion Suppression)83 ± 8

Recovery was determined by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix Effect was calculated by comparing the analyte peak area in a post-extraction spiked sample to a neat standard. Process Efficiency is the product of Recovery and Matrix Effect.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of plasma samples for flavonoid glycoside analysis.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the Analyte: Elute the this compound with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

This protocol provides a starting point for the LC-MS/MS analysis. Optimization may be required for your specific instrument and application.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 755.7 (for [M-H]⁻ of this compound)

    • Product Ion (Q3) 1: m/z 285.0 (Kaempferol aglycone)

    • Product Ion (Q3) 2: Further fragmentation ions of the aglycone can be monitored for confirmation.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spe Solid Phase Extraction (SPE) plasma->spe Load eluate Elution spe->eluate Wash & Elute drydown Dry-down & Reconstitution eluate->drydown lc LC Separation (C18) drydown->lc Inject ms MS/MS Detection (ESI-) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_matrix_effects cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_internal_standard Internal Standard start Low Signal or High Variability? improve_cleanup Improve Sample Cleanup? (SPE/LLE) start->improve_cleanup Yes optimize_lc Optimize LC Method? improve_cleanup->optimize_lc Still an issue end Problem Resolved improve_cleanup->end Resolved dilute_sample Dilute Sample? use_is Use Stable Isotope-Labeled IS? dilute_sample->use_is Still an issue dilute_sample->end Resolved optimize_lc->dilute_sample Still an issue optimize_lc->end Resolved use_is->end

Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of Kaempferol-3-O-robinoside-7-O-glucoside and its Aglycone, Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the biochemical and biological properties of the flavonoid glycoside, Kaempferol-3-O-robinoside-7-O-glucoside, and its aglycone, kaempferol (B1673270). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies to facilitate further investigation and application.

Introduction

Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of plants and plant-derived foods. It is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. In nature, kaempferol often exists in its glycosidic forms, where it is bound to one or more sugar molecules. This compound is one such complex glycoside. The presence and nature of these sugar moieties can significantly influence the bioavailability, metabolism, and ultimately, the biological activity of the parent kaempferol molecule. This guide will delve into a comparative analysis of the glycoside and its aglycone, summarizing key differences in their biological efficacy and the underlying mechanisms.

Comparative Biological Activity

Experimental evidence consistently demonstrates that the aglycone form of flavonoids, such as kaempferol, exhibits greater biological activity in vitro compared to their glycosidic counterparts. This is largely attributed to the structural differences, particularly the presence of free hydroxyl groups in the aglycone, which are crucial for radical scavenging and interaction with cellular targets. The sugar moieties in glycosides can hinder these interactions, reducing their potency.

Table 1: Comparative Antioxidant Activity
CompoundAntioxidant AssayIC50 Value (µM)Reference
KaempferolDPPH Radical ScavengingLower IC50 (Higher Activity)[1]
Kaempferol GlycosidesDPPH Radical ScavengingHigher IC50 (Lower Activity)[1]
KaempferolABTS Radical ScavengingLower IC50 (Higher Activity)[1]
Kaempferol GlycosidesABTS Radical ScavengingHigher IC50 (Lower Activity)[1]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayIC50 Value (µM)Reference
KaempferolNitric Oxide (NO) Inhibition in RAW 264.7 cells15.4[2]
Kaempferol-7-O-glucosideNitric Oxide (NO) Inhibition in RAW 264.7 cellsHigher than aglycone[1]

Note: The IC50 value for kaempferol is from a study on various kaempferol rhamnosides. Data for this compound is not specified, but the trend indicates lower activity for glycosides.

Table 3: Comparative Anticancer Activity
CompoundCell LineAssayIC50 Value (µM)Reference
KaempferolHepG2 (Liver Cancer)MTT Assay30.92[1]
Kaempferol-7-O-glucosideHepG2 (Liver Cancer)MTT Assay>100[1]
KaempferolCT26 (Colon Cancer)MTT Assay88.02[1]
Kaempferol-7-O-glucosideCT26 (Colon Cancer)MTT AssayNo effect[1]
KaempferolB16F1 (Melanoma)MTT Assay70.67[1]
Kaempferol-7-O-glucosideB16F1 (Melanoma)MTT AssayNo effect[1]

Note: This table illustrates the significantly higher anticancer potency of kaempferol compared to one of its glycosides. A similar trend is expected for this compound.

Signaling Pathways

Kaempferol exerts its biological effects by modulating various intracellular signaling pathways. The glycosylation state can influence the molecule's ability to interact with and modulate these pathways.

Kaempferol's Modulation of Inflammatory Pathways

Kaempferol has been shown to inhibit pro-inflammatory responses by suppressing key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs (p38, ERK, JNK) TRAF6->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->Inflammatory_Genes Transcription Kaempferol Kaempferol Kaempferol->IKK Kaempferol->MAPK MAPK->nucleus cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Test Compound (100 µL) + DPPH Solution (100 µL) DPPH_sol->Mix Test_comp Prepare Test Compounds (Varying Concentrations) Test_comp->Mix Incubate Incubate 30 min (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

References

"Kaempferol-3-O-robinoside-7-O-glucoside" versus quercetin: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the bioactive properties of Kaempferol-3-O-robinoside-7-O-glucoside and Quercetin (B1663063), supported by experimental data and methodologies.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide array of pharmacological effects. Among the most extensively studied flavonoids are quercetin and kaempferol (B1673270) and their glycosidic derivatives. This guide provides a comparative analysis of the bioactivities of quercetin and a specific kaempferol glycoside, this compound. While quercetin is one of the most abundant and well-researched flavonoids, data on this compound is less prevalent.[1] Therefore, this comparison will draw upon the established bioactivities of quercetin and infer the potential activities of this compound based on data from structurally similar kaempferol glycosides.

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a potent antioxidant and anti-inflammatory agent with demonstrated anticancer, neuroprotective, and cardiovascular protective effects.[2][3][4][5][6] Kaempferol, which differs from quercetin by a single hydroxyl group on the B-ring, also exhibits a broad spectrum of bioactivities, including antioxidant, anti-inflammatory, and anticancer properties.[7][8][9][10] The glycosidic substitution, as seen in this compound, can significantly influence the bioavailability and specific biological activities of the parent flavonoid.[11]

This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, and anticancer activities, providing available quantitative data and detailed experimental protocols for key assays. Furthermore, it will visualize the key signaling pathways modulated by these compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of quercetin and various kaempferol glycosides. It is important to note the specific kaempferol glycoside in each study, as direct data for this compound is limited.

Table 1: Antioxidant Activity

Compound/ExtractAssayIC50 / ActivityReference
QuercetinDPPH Radical Scavenging~5 µM[5]
QuercetinABTS Radical Scavenging~2 µM[5]
Kaempferol-3-O-glucosideDPPH Radical Scavenging~15 µM[12]
Kaempferol-3-O-rutinosideDPPH Radical ScavengingPotent antioxidant capacity[12]
Ethanolic extract of Clematis flammula (containing kaempferol derivatives)Superoxide Radical Scavenging (enzymatic)49.7 ± 1.52% inhibition at 50 µg/ml[13]
Ethanolic extract of Clematis flammula (containing kaempferol derivatives)Superoxide Radical Scavenging (non-enzymatic)34 ± 1.2% inhibition at 100 µg/ml[13]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayEffectConcentrationReference
QuercetinChang Liver cellsiNOS, COX-2, CRP protein levelSignificant inhibition5 - 200 µM[14]
QuercetinChang Liver cellsNF-κB activationInhibition5 - 200 µM[14]
KaempferolChang Liver cellsiNOS, COX-2, CRP protein levelSignificant concentration-dependent decrease5 - 200 µM[14]
KaempferolChang Liver cellsNF-κB activationInhibition5 - 200 µM[14]
Kaempferol-3-O-rutinosideH9c2 cellsTLR4/MyD88/NF-κB signaling pathwayInhibition of inflammatory responseNot specified[12]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 / EffectReference
QuercetinHeLa (Cervical cancer)Cell viability, Colony formationDecreaseNot specified
QuercetinHeLa (Cervical cancer)G2-M cell cycle arrest, DNA damage, ApoptosisInductionNot specified
KaempferolHepG2, Huh-7, BEL7402, SMMC (Liver cancer)Antitumor activityIC50: 25-50 µM[9]
KaempferolHepG2 (Liver cancer)Cell cycle arrestG1 phase arrestNot specified
Ethanolic extract of Clematis flammula (containing kaempferol derivatives)A2780 (Ovarian cancer)CytotoxicityIC50: 77.0 µg/mL[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (quercetin or kaempferol glycoside) in methanol.

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[15][16][17]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value is determined from a dose-response curve.[15][17][18][19]

Anti-inflammatory Activity Assays

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: NO production is indirectly measured by determining the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a new 96-well plate and mix with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.[20][21]

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Principle: A specific antibody for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the captured cytokine. A substrate is added, and the enzyme converts it into a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (from LPS-stimulated cells treated with the test compound) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The cytokine concentration is determined from the standard curve.[22][23][24]

Anticancer Activity Assays

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined.[25][26][27][28]

Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by quercetin and potentially by kaempferol and its glycosides.

Quercetin_Signaling_Pathways Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits MAPK MAPK Quercetin->MAPK inhibits Wnt Wnt Quercetin->Wnt inhibits NF_kB NF-κB Quercetin->NF_kB inhibits Keap1 Keap1 Quercetin->Keap1 inhibits Apoptosis Apoptosis Quercetin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Inflammation Inflammation NF_kB->Inflammation Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Experimental_Workflow_Antioxidant_Assay Start Start: Prepare Reagents (DPPH/ABTS, Test Compounds) Incubation Incubate mixture (e.g., 30 min for DPPH) Start->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % Scavenging/Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

In Vivo Validation of the Anti-inflammatory Effects of Kaempferol Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Kaempferol-3-O-robinoside-7-O-glucoside and its alternatives. Due to the limited availability of direct in vivo data for this compound, this document leverages data from a closely related compound, Kaempferol-3-O-β-d-glucuronide (K3G), to provide a comprehensive comparison with the well-established anti-inflammatory agents, quercetin (B1663063) and indomethacin (B1671933). This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables summarize the in vivo anti-inflammatory effects of Kaempferol-3-O-β-d-glucuronide (K3G), quercetin, and indomethacin in various animal models.

Table 1: Effect on Carrageenan-Induced Paw Edema in Mice

CompoundDoseRoute of AdministrationPaw Volume Reduction (%)Key Pro-inflammatory Mediators InhibitedReference
Kaempferol-3-O-β-d-glucuronide (K3G)2.5, 5, 10 mg/kgOralDose-dependentIL-1β, NO, PGE2, LTB4[1]
Quercetin30, 100 mg/kgIntraperitonealDose-dependentIL-1β[2]
Indomethacin10 mg/kgIntraperitonealSignificantProstaglandins (B1171923)[3]

Table 2: Effect on Other In Vivo Inflammation Models

CompoundModelKey OutcomesReference
Kaempferol-3-O-glucorhamnosideKlebsiella pneumoniae infected miceSuppressed TNF-α, IL-6, IL-1β, PGE2; Ameliorated lung edema[4]
QuercetinTPA-induced ear edema in miceReduction in ear swelling[5]
QuercetinNeuroinflammation modelsReduction of pro-inflammatory cytokines[6][7]
IndomethacinRabbit modelDecreased plasma renin activity[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Mice

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure:

    • A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The test compound (e.g., K3G, quercetin) or vehicle is administered orally or intraperitoneally at specified doses prior to carrageenan injection.

    • Paw volume is measured using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: The percentage reduction in paw edema is calculated by comparing the paw volume in the treated groups to the control group.

Klebsiella pneumoniae Infection Model in Mice

This model is used to evaluate the anti-inflammatory effects of compounds during bacterial infection.

  • Animals: BALB/c mice are commonly used.

  • Procedure:

    • Mice are infected with Klebsiella pneumoniae to induce an inflammatory response.

    • The test compound (e.g., Kaempferol-3-O-glucorhamnoside) is administered before the bacterial challenge.

    • Inflammatory markers such as cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (PGE2) are measured in lung tissue or bronchoalveolar lavage fluid.

    • Lung edema is also assessed.

  • Data Analysis: The levels of inflammatory mediators and the degree of lung edema are compared between the treated and untreated groups.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of kaempferol (B1673270) and its glycosides are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Kaempferol Glycoside Anti-inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines AP1 AP-1 MAPK->AP1 AP1->Nucleus KRG Kaempferol Glycosides KRG->IKK KRG->MAPK

Caption: Kaempferol glycosides inhibit inflammation by blocking NF-κB and MAPK pathways.

InVivo_Anti_Inflammatory_Workflow start Start animal_model Select Animal Model (e.g., Carrageenan-induced paw edema) start->animal_model grouping Animal Grouping (Control, Vehicle, Test Compounds) animal_model->grouping administration Administer Test Compounds (e.g., Kaempferol Glycoside, Quercetin) grouping->administration induction Induce Inflammation (e.g., Carrageenan injection) administration->induction measurement Measure Inflammatory Parameters (e.g., Paw volume, Cytokine levels) induction->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of anti-inflammatory compounds.

References

A Researcher's Guide to Cross-Validation of UPLC and HPLC Methods for Flavonoid Glycoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of flavonoid glycosides, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity. For researchers, scientists, and drug development professionals, understanding the nuances of cross-validating methods between these platforms is crucial for modernizing analytical workflows while maintaining data integrity. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to facilitate this transition.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[1] UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This fundamental difference leads to dramatic improvements in chromatographic performance. To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 6,000-10,000 psi).[1]

Performance Comparison: UPLC vs. HPLC for Flavonoid Glycoside Analysis

The migration from HPLC to UPLC offers substantial enhancements in analytical performance, including significant improvements in speed, resolution, and sensitivity.[1] The following table summarizes typical performance data for the analysis of common flavonoid glycosides like rutin (B1680289) and quercetin, comparing the two techniques.

ParameterUPLCHPLC
Analysis Time 2-5 minutes20-45 minutes
Resolution Superior peak separationModerate resolution
Sensitivity (LOD/LOQ) Lower limits of detection and quantificationHigher limits of detection and quantification
Solvent Consumption Reduced by up to 70-80%Standard consumption
System Pressure >1,000 barUp to 400 bar
Column Particle Size <2 µm3-5 µm

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate analysis. Below are representative experimental protocols for the analysis of flavonoid glycosides using both UPLC and HPLC.

Sample Preparation (Applicable to both methods):

A crude methanolic extract from a plant source is prepared. The extract is then filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[1] Standard solutions of flavonoid glycosides (e.g., rutin, quercetin) are prepared in methanol (B129727).

UPLC Method:

  • Instrumentation: Waters ACQUITY UPLC System or similar.

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: A typical linear gradient might be 10% B to 40% B over 10 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) detector or Mass Spectrometry (MS).

HPLC Method:

  • Instrumentation: Standard HPLC system with a quaternary pump and autosampler.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.3% phosphoric acid in water.

  • Gradient Program: A gradient tailored to the specific flavonoid glycosides being analyzed, typically over a longer duration than UPLC.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Injection Volume: 10-20 µL.

  • Detection: PDA detector set at a wavelength suitable for flavonoids (e.g., 370 nm).[2]

Cross-Validation Workflow

The process of transferring a method from HPLC to UPLC requires systematic re-validation to ensure the new method meets the required performance criteria for accuracy, precision, and sensitivity. The general workflow involves geometric scaling of method parameters followed by rigorous validation.

CrossValidationWorkflow cluster_0 Phase 1: Method Transfer cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization start Original HPLC Method scale Geometric Scaling of Parameters (Flow Rate, Gradient, Injection Volume) start->scale initial_uplc Initial UPLC Method scale->initial_uplc specificity Specificity & Selectivity initial_uplc->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Validated UPLC Method robustness->final_method sops Standard Operating Procedures (SOPs) final_method->sops

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanism of action of Kaempferol-3-O-robinoside-7-O-glucoside and its alternatives. This document synthesizes experimental data to elucidate its primary signaling pathways and offers detailed protocols for key experimental procedures.

This compound, a flavonoid glycoside primarily isolated from plants such as Withania somnifera, is a subject of growing interest for its potential therapeutic applications.[1][2][3] Like other members of the kaempferol (B1673270) glycoside family, its biological activities are largely attributed to its potent anti-inflammatory, antioxidant, and anticancer properties. This guide delves into the molecular mechanisms underpinning these effects, presenting a comparative analysis with structurally related and functionally similar flavonoid glycosides.

Comparative Analysis of Bioactivity

To contextualize the therapeutic potential of this compound, a comparison of its biological activities with well-characterized flavonoid glycosides, Astragalin (B1665802) (Kaempferol-3-O-glucoside) and Rutin (Quercetin-3-O-rutinoside), is presented below. Due to the limited direct quantitative data on this compound, data from the closely related compound Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) is utilized as a proxy for its anti-inflammatory effects.

CompoundBiological ActivityKey Quantitative Data (IC50/Effective Concentration)Reference
This compound (via KGG) Anti-inflammatoryEffective concentration: 1.25, 2.5, and 5 µM (inhibits NO, PGE2, TNF-α, IL-1β, and IL-6 secretion)[4]
Astragalin (Kaempferol-3-O-glucoside) Anticancer (CYP1B1 Inhibition)IC50: 5.36 ± 1.13 μM[5]
AnticandidalMinimum Inhibitory Concentration: 75 µg/mL[6]
Rutin (Quercetin-3-O-rutinoside) Anti-inflammatoryIC50: 2.5 µg/mL[7]
Antioxidant (ABTS assay)IC50: 12.02 ± 0.43 μg/ml[8]
Antiulcer (ATPase inhibition)IC50: 36 μg/ml[1]

Elucidation of the Mechanism of Action: Key Signaling Pathways

Experimental evidence strongly suggests that the therapeutic effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

Anti-inflammatory Mechanism

The anti-inflammatory action of kaempferol glycosides is well-documented. A study on the analogous compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), demonstrated its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4] Specifically, KGG was shown to inhibit the phosphorylation of key proteins in these pathways, including NF-κB p65, IκBα, p38 MAPK, JNK, and ERK.[4] By preventing the activation of these pathways, the compound effectively dampens the inflammatory response.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates KRG This compound KRG->IKK inhibits KRG->MAPK_pathway inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes activates transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates

Figure 1. Inhibition of NF-κB and MAPK pathways.
Anticancer and Antioxidant Mechanisms

The broader family of kaempferol and its glycosides exhibit anticancer activities through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[9][10] For instance, Astragalin (Kaempferol-3-O-glucoside) has been shown to inhibit cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolic activation of pro-carcinogens.[5]

The antioxidant properties of flavonoids like this compound are central to their protective effects. They can directly scavenge free radicals and reactive oxygen species (ROS), and also enhance the activity of endogenous antioxidant enzymes.[11] This antioxidant activity mitigates oxidative stress, a key contributor to cellular damage and the development of chronic diseases.

Detailed Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for NF-κB Pathway Activation

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the NF-κB pathway.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages) in standard conditions.

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30 minutes.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Western Blot Workflow A Cell Culture & Treatment B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Figure 2. Western Blot experimental workflow.
DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the antioxidant capacity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well microplate, add a specific volume of the test compound or standard to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well with methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging against the compound concentration.

DPPH Assay Principle DPPH_radical DPPH• (Purple) Antioxidant + Antioxidant (AH) DPPH_radical->Antioxidant DPPH_H DPPH-H (Yellow/Colorless) Antioxidant->DPPH_H Hydrogen Donation A_radical + A• DPPH_H->A_radical

Figure 3. Chemical principle of the DPPH assay.

References

A Comparative Guide to the Reproducibility and Robustness of Bioassays for Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common bioassays used to evaluate the biological activity of kaempferol (B1673270) glycosides. The objective is to offer insights into the reproducibility and robustness of these assays, supported by available experimental data, to aid in the selection of appropriate methods for screening and characterization of these promising natural compounds.

Introduction

Kaempferol, a natural flavonol, and its glycosidic derivatives are widely distributed in edible plants and have garnered significant attention for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. The biological activity of these compounds is often evaluated using a variety of in vitro bioassays. However, the reliability of these assays can be influenced by numerous factors, leading to variability in results across different studies. Understanding the reproducibility and robustness of these bioassays is crucial for the accurate assessment of the therapeutic potential of kaempferol glycosides.

Data Presentation: Comparative Bioactivity of Kaempferol and its Glycosides

The following tables summarize the half-maximal inhibitory concentration (IC50) values for kaempferol and several of its glycosides from a comparative study. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity (IC50, µM) of Kaempferol and its Glycosides

CompoundHepG2 (Human Liver Cancer)CT26 (Mouse Colon Cancer)B16F1 (Mouse Melanoma)
Kaempferol30.9288.0270.67
Kaempferol-7-O-glucoside>100>100>100
Kaempferol-3-O-rhamnoside>100>100>100
Kaempferol-3-O-rutinoside>100>100>100

Data from a study on the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its corresponding glycosides.[1][2][3]

Table 2: Antioxidant Activity (IC50, µM) of Kaempferol and its Glycosides

CompoundDPPH Radical ScavengingABTS Radical Scavenging
Kaempferol45.1615.23
Kaempferol-7-O-glucoside80.1135.48
Kaempferol-3-O-rhamnoside>100>100
Kaempferol-3-O-rutinoside>100>100

Data from a study on the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its corresponding glycosides.[1][2][3]

Table 3: Anti-inflammatory Activity of Kaempferol and its Glycosides

Compound (100 µM)Inhibition of T-cell Proliferation (72h)Inhibition of NO Production in RAW 264.7 cells
KaempferolBackground-level suppression~60%
Kaempferol-7-O-glucoside72.05%~40%
Kaempferol-3-O-rhamnosideNot reported~20%
Kaempferol-3-O-rutinosideNot reported~15%

Data from a study on the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its corresponding glycosides.[1][2][3]

Discussion on Reproducibility and Robustness

The reproducibility of bioassays for natural products is a critical factor in drug discovery.[4] Key metrics for assessing assay performance include the Z'-factor and the coefficient of variation (CV).[4]

  • Z'-Factor: A value between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, suggesting high reproducibility.[4]

  • Coefficient of Variation (CV%): This measures the relative variability of data. For high-throughput screening assays, a CV of less than 20% is generally considered acceptable.[4]

  • Cell-Based Assays (e.g., MTT, NF-κB/STAT3 reporter assays): These assays are physiologically relevant but can be prone to variability due to factors like cell line stability, passage number, and culture conditions.[5] Careful standardization of protocols is essential to ensure reproducibility.

  • Biochemical Assays (e.g., DPPH, ABTS): These assays are generally more robust and have lower variability than cell-based assays. However, their physiological relevance may be limited as they do not account for cellular uptake, metabolism, and other complex biological processes.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to promote standardized and reproducible results.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the kaempferol glycoside and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the kaempferol glycoside with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each supernatant sample.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with the kaempferol glycoside for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the specific NF-κB activation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by kaempferol and its glycosides.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Kaempferol Kaempferol Glycosides Kaempferol->IKK Inhibits Kaempferol->NFkB_active Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by kaempferol glycosides.

PI3K-AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates AKT_p p-AKT AKT->AKT_p Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) AKT_p->Downstream Activates/Inhibits Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Leads to Kaempferol Kaempferol Glycosides Kaempferol->PI3K Inhibits Kaempferol->AKT_p Inhibits Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT signaling pathway and points of inhibition by kaempferol glycosides.

Experimental Workflow

Experimental Workflow start Start: Select Kaempferol Glycosides for Screening prep Prepare Stock Solutions and Dilution Series start->prep assay_selection Select Appropriate Bioassay (e.g., MTT, DPPH, Reporter Assay) prep->assay_selection cell_culture Cell Culture and Seeding (for cell-based assays) assay_selection->cell_culture treatment Compound Treatment and Incubation assay_selection->treatment cell_culture->treatment readout Assay Readout (e.g., Absorbance, Luminescence) treatment->readout data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) readout->data_analysis validation Assay Validation (Z'-factor, CV%) data_analysis->validation end End: Comparative Analysis of Bioactivity validation->end

Caption: A general experimental workflow for screening kaempferol glycosides.

References

Head-to-head comparison of the antioxidant potential of different kaempferol glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of various kaempferol (B1673270) glycosides, supported by experimental data. Kaempferol, a natural flavonol, and its glycosidic derivatives are widely recognized for their health-promoting benefits, including potent antioxidant properties that play a crucial role in mitigating oxidative stress-related diseases.[1][2] This document summarizes quantitative data from key in vitro antioxidant assays, details the experimental methodologies, and illustrates the underlying molecular pathways involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of kaempferol and its glycosides is commonly evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound, where a lower IC50 value indicates higher antioxidant activity.

The available data consistently demonstrates that the aglycone form, kaempferol, possesses the strongest antioxidant activity compared to its glycoside derivatives.[2][3] Glycosylation, the attachment of sugar moieties, generally appears to reduce the radical scavenging capacity.[4] Among the glycosides, the position and type of sugar can influence the antioxidant potential. For instance, a study comparing kaempferol, kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside found that kaempferol had the most potent DPPH and ABTS radical scavenging activity, followed by kaempferol-7-O-glucoside.[3]

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Kaempferol47.930.337[1]
Kaempferol-7-O-glucoside>100>100[3]
Kaempferol-3-O-rhamnoside>100>100[3]
Kaempferol-3-O-rutinoside>100>100[3]
Kaempferol-3-O-glucoside13.41 µg/mL*Not Reported[1]

Note: This value was reported in µg/mL and is not directly comparable to the µM values without the molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the DPPH and ABTS assays as described in the cited literature.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3]

  • Reagent Preparation: A solution of 0.5 mM DPPH is prepared in 95% ethanol (B145695).

  • Reaction Mixture: 100 µL of the test compound (kaempferol or its glycosides at various concentrations) is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 30 minutes in the dark.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. Ethanol is used as a blank, and a DPPH solution without the test compound serves as the control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Capacity (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined by plotting the scavenging percentage against the concentration of the test compound.[3]

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[3]

  • Reagent Preparation: The ABTS radical cation is generated by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: 10 µL of the test compound is added to 200 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 5-6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[3][5]

Signaling Pathways and Mechanisms of Action

Kaempferol and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[6] One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6][7]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like kaempferol glycosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] Studies have shown that kaempferol and some of its glycosides can increase the expression of NQO1 and HO-1.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kaempferol Kaempferol Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex Kaempferol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway activated by kaempferol glycosides.

Experimental Workflow

The general workflow for assessing the antioxidant potential of kaempferol glycosides using in vitro radical scavenging assays is depicted below. This process ensures a systematic evaluation from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Kaempferol & Glycosides in Solvent) Mixing Mixing of Samples and Reagents Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH or ABTS solution) Reagent_Prep->Mixing Incubation Incubation (Specified time and temperature) Mixing->Incubation Measurement Absorbance Measurement (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Kaempferol-3-O-robinoside-7-O-glucoside: A Comparative Analysis of its Potential Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory efficacy of Kaempferol-3-O-robinoside-7-O-glucoside against standard anti-inflammatory drugs. Direct comparative experimental data for this compound is limited in current scientific literature. Therefore, this guide synthesizes findings from studies on structurally similar kaempferol (B1673270) glycosides to provide a comprehensive overview of its potential mechanisms and efficacy.

Executive Summary

Kaempferol and its glycosides are flavonoids widely recognized for their anti-inflammatory properties. While direct evidence for this compound is sparse, research on related compounds such as Kaempferol-7-O-glucoside and other kaempferol derivatives suggests a potent inhibitory effect on key inflammatory mediators. These compounds typically exert their effects by modulating critical signaling pathways, including NF-κB, MAPKs, and Akt. This guide will delve into the available data for these related molecules to infer the potential efficacy of this compound and draw parallels with the mechanisms of standard anti-inflammatory drugs.

Comparative Efficacy of Kaempferol Glycosides

Studies on various kaempferol glycosides have demonstrated significant anti-inflammatory activity. For instance, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Similarly, Kaempferol-7-O-β-D-glucoside has been found to suppress the expression of these inflammatory mediators by inactivating NF-κB, AP-1, and JAK-STAT signaling pathways.[1]

While direct IC50 values for this compound are not available, the data from related compounds suggest a potential for comparable, if not potent, anti-inflammatory effects. It is important to note that the aglycone, kaempferol, often exhibits stronger activity than its glycoside counterparts.[2]

Table 1: Anti-Inflammatory Activity of Kaempferol and Related Glycosides

CompoundAssay SystemTargetObserved EffectReference
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)LPS-stimulated RAW 264.7 cellsNO, PGE2, TNF-α, IL-1β, IL-6Concentration-dependent inhibition[1]
Kaempferol-7-O-β-D-glucosideLPS-stimulated RAW 264.7 cellsNO, PGE2, TNF-α, IL-1β, IL-6Inhibition of production[1]
KaempferolConcanavalin A-activated T cellsT cell proliferationInhibition rate of 86.7% at 100 µM after 48h[2]
Kaempferol-7-O-glucosideConcanavalin A-activated T cellsT cell proliferationInhibition rate of 51.12% at 100 µM after 48h[2]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of kaempferol glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription KRG Kaempferol Glycosides KRG->IKK Inhibits KRG->NFκB Inhibits Translocation

Caption: Proposed mechanism of action for kaempferol glycosides in inhibiting the NF-κB signaling pathway.

G cluster_0 Experimental Workflow cluster_1 5. Measurement of Inflammatory Markers A 1. Seed RAW 264.7 cells B 2. Pre-treat with Kaempferol Glycoside or Standard Drug A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E Nitric Oxide (Griess Assay) D->E F PGE2, Cytokines (ELISA) D->F G iNOS, COX-2 (Western Blot) D->G

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Experimental Protocols

The following is a detailed protocol for an in vitro anti-inflammatory assay commonly used to evaluate the efficacy of compounds like this compound.

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard anti-inflammatory drug (e.g., dexamethasone (B1670325) or indomethacin).

  • Stimulation: After a 1-hour pre-treatment with the test compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

Measurement of Nitric Oxide (NO) Production:

  • Griess Reagent: NO production is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2:

  • ELISA: The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression:

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct comparative studies on the anti-inflammatory efficacy of this compound versus standard drugs are currently lacking, the available evidence from structurally related kaempferol glycosides provides a strong rationale for its potential as an anti-inflammatory agent. The consistent findings of reduced pro-inflammatory mediators and modulation of key signaling pathways by similar compounds highlight the therapeutic promise of this class of flavonoids. Further in-depth studies, including head-to-head comparisons with NSAIDs and corticosteroids, are warranted to fully elucidate the clinical potential of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluative research.

References

Validating Kaempferol-3-O-robinoside-7-O-glucoside as a Botanical Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Kaempferol-3-O-robinoside-7-O-glucoside as a botanical marker, particularly for Withania somnifera (Ashwagandha). It compares its performance with other potential markers and provides supporting experimental data to validate its use in quality control and standardization of botanical extracts.

Introduction to Botanical Markers

Botanical markers are chemically defined constituents or groups of constituents of a herbal preparation that are of interest for quality control purposes. They can be used to verify the identity and purity of a botanical raw material and to quantify the amount of the botanical ingredient in a finished product. The choice of a suitable botanical marker is critical for ensuring the consistency, safety, and efficacy of herbal medicines.

This compound is a flavonoid glycoside found in various plants, including Withania somnifera. Its presence and concentration can be indicative of the specific plant part used and the quality of the raw material. This guide explores the scientific evidence supporting its use as a reliable botanical marker.

Comparison of Botanical Markers for Withania somnifera

Withania somnifera contains a variety of phytochemicals that have been considered for use as botanical markers. The most well-known are the withanolides, which are a group of steroidal lactones. However, flavonoids, such as this compound, offer unique advantages, particularly in identifying the adulteration of root extracts with aerial parts.

Marker ClassSpecific Marker ExamplePrimary Location in PlantKey AdvantagesKey Disadvantages
Flavonoid Glycosides This compound Aerial Parts (Leaves) Specific to aerial parts, absent in roots. Excellent for detecting adulteration of root extracts. [1][2]May not be the primary bioactive component.
WithanolidesWithaferin A, Withanolide ARoots and LeavesConsidered the primary bioactive constituents. Well-researched.Present in both roots and leaves, making it difficult to detect adulteration of root extracts with leaves based on their presence alone.
Flavonoid AglyconesKaempferol, QuercetinRoots and LeavesPresent in various parts of the plant.Not specific to any particular plant part, making them less suitable for identifying adulteration.
Other FlavonoidsCatechin, NaringeninFruits, Leaves, RootsPresent in multiple plant parts.Lack of specificity for quality control concerning plant part adulteration.[3]

Quantitative Data for Marker Validation

A validated High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous estimation of flavonoid glycosides in the aerial parts of Withania somnifera. The validation parameters for this method demonstrate its suitability for quantitative analysis.

Validation ParameterResult
Linearity Range 10 - 550 µg/mL
Precision (RSD) < 2.5%
Accuracy (Recovery) 90 - 108%

These results indicate that the analytical method for quantifying flavonoid glycosides, including this compound, is precise and accurate over a wide range of concentrations.

Experimental Protocols

Sample Preparation for HPLC Analysis

A standardized protocol for the extraction of flavonoid glycosides from Withania somnifera aerial parts is crucial for reproducible results.

  • Extraction Solvent: Methanol (B129727)

  • Extraction Method:

    • Weigh 1.0 g of dried, powdered plant material.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Pool the extracts and evaporate to dryness under vacuum.

    • Reconstitute the residue in a known volume of methanol for HPLC analysis.

HPLC Method for Flavonoid Glycoside Analysis

A validated Reversed-Phase HPLC (RP-HPLC) method is employed for the separation and quantification of flavonoid glycosides.

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Reference Standard: this compound (available as a USP Reference Standard).[4][5]

Visualization of Key Concepts

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Plant Material s2 Methanol Extraction s1->s2 s3 Filtration & Pooling s2->s3 s4 Evaporation & Reconstitution s3->s4 h1 Inject Sample s4->h1 Extracted Sample h2 RP-HPLC Separation h1->h2 h3 UV Detection (280 nm) h2->h3 h4 Quantification h3->h4 output output h4->output Quantitative Results

Caption: Experimental workflow for the quantification of this compound.

marker_logic cluster_qc Quality Control Test cluster_results Interpretation cluster_conclusion Conclusion product Ashwagandha Root Extract test HPLC Analysis for This compound product->test present Marker Present test->present Indicates absent Marker Absent test->absent Indicates adulterated Adulteration with Aerial Parts present->adulterated pure Pure Root Extract absent->pure

Caption: Logic for using the marker to detect adulteration.

Conclusion

The validation data strongly supports the use of this compound as a reliable botanical marker for the quality control of Withania somnifera products. Its specificity to the aerial parts of the plant makes it an invaluable tool for detecting the common practice of adulterating root extracts with less expensive leaf material.[1][2] By incorporating the analysis of this marker into quality control protocols, researchers, scientists, and drug development professionals can ensure the authenticity and consistency of their Withania somnifera raw materials and finished products.

References

Safety Operating Guide

Prudent Disposal of Kaempferol-3-O-robinoside-7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Kaempferol-3-O-robinoside-7-O-glucoside as a potentially hazardous chemical. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides essential safety and logistical information for the proper disposal of this compound, a flavonoid glycoside used in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.

I. Hazard Assessment and Safety Information

Comparative Hazard Data:

PropertyThis compoundGeneral Flavonoid Glycosides
Physical State SolidGenerally solid at room temperature
Storage Class 11 - Combustible Solids[1]Varies, often treated as combustible solids
Water Hazard Class (WGK) WGK 3 (highly hazardous to water)[1]Varies, but release into the environment should be avoided[2]
Toxicological Data Not thoroughly studied[2]Generally considered to have lower toxicity than their aglycones, but should be handled with care[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]Strong acids, bases, and oxidizing agents[4]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

III. Disposal Procedures

The primary principle for the disposal of this compound is to manage it as chemical waste through your institution's EHS program.[5][6] Do not dispose of this compound in the regular trash or down the drain.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[4][7]

  • Solid Waste: Place any solid this compound waste, including contaminated PPE such as gloves and weighing papers, into a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid).[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4] For example, do not mix with strong acids, bases, or oxidizing agents.[2][4] If the solvent is flammable, the waste must be stored in a flammable liquid storage cabinet.[4]

Step 2: Waste Collection and Labeling

  • Waste Collection: Collect all waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.[3] The container must be kept closed except when adding waste.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste".[3][5] The label must include:

    • The full chemical name: "this compound".[5]

    • The CAS Number: "114924-89-9".

    • An approximate concentration and quantity of the waste.[3]

    • The date of accumulation.[3]

    • The name of the principal investigator or laboratory contact.[3][5]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][8]

  • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.[3]

Step 4: Disposal Request

  • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.[3][5]

  • The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company, which will be coordinated by your institution's EHS office.[4]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large spills, evacuate the area and contact your institution's EHS emergency line.[3]

  • Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material.[3] Avoid generating dust.[3] Decontaminate the spill area with a suitable laboratory detergent and water.[3]

  • Collect Waste: Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in the hazardous waste container.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.[3]

Disclaimer: This guide provides a framework for the safe disposal of this compound based on general principles of laboratory safety and chemical waste management. In the absence of a specific SDS, a conservative approach is essential. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response start Start: This compound for Disposal assess_hazards Assess Hazards (Consult EHS, review available data) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid vs. Liquid) don_ppe->segregate_waste spill_event Spill Occurs don_ppe->spill_event label_container Label Hazardous Waste Container (Name, CAS, Date, PI) segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup ehs_disposal EHS Manages Final Disposal (Licensed Vendor) request_pickup->ehs_disposal assess_spill Assess Spill Severity spill_event->assess_spill cleanup_spill Clean Up Spill (with appropriate PPE) assess_spill->cleanup_spill collect_cleanup Collect Cleanup Materials as Hazardous Waste cleanup_spill->collect_cleanup report_spill Report to Supervisor & EHS cleanup_spill->report_spill collect_cleanup->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Kaempferol-3-O-robinoside-7-O-glucoside. The following procedures are based on best practices for handling similar flavonoid compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving (particularly with organic solvents)
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

It is imperative to always wash hands thoroughly after handling the compound, even when gloves have been worn.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures minimal risk and maintains the integrity of the compound.

Experimental Workflow

G cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receipt Inspect container for damage storage Store in a cool, dry, dark place receipt->storage ppe Don appropriate PPE storage->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh Weigh solid using dedicated tools fume_hood->weigh dissolve Dissolve in solvent weigh->dissolve label_solution Label solution clearly dissolve->label_solution solid_waste Collect solid waste in a labeled hazardous waste container label_solution->solid_waste liquid_waste Collect liquid waste in a labeled hazardous waste container label_solution->liquid_waste

Caption: Workflow for handling this compound.

Step-by-Step Guidance:

  • Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage. Store the compound in a cool, dry, and dark environment to maintain its stability.

  • Handling and Preparation:

    • Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent the inhalation of fine powders.[1]

    • Before beginning any work, ensure the workspace is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Dedicated, sealed, and clearly labeled hazardous waste containerCollect unused powder, contaminated gloves, weighing paper, and other disposable materials.
Liquid Waste Dedicated, sealed, and clearly labeled hazardous liquid waste containerCollect all solutions containing the compound.
Empty Containers Regular trash (after decontamination)Rinse the container thoroughly with a suitable solvent. Allow the container to air dry completely in a fume hood before disposal. Deface the label to indicate the container is empty.[2]

Although some natural products can be disposed of as non-hazardous waste, it is best practice to treat all waste contaminated with this research compound as chemical hazardous waste.[1][3] Never dispose of the solid compound or its solutions down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][4][5] Always adhere to your local and institutional regulations for chemical waste disposal.[6]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.